Ethinylestradiol-3-sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5S/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24)/t16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGIWVFFGMPRLM-SLHNCBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873219 | |
| Record name | Ethinylestradiol-3-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24560-70-1 | |
| Record name | Ethynylestradiol 3-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24560-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethinyl estradiol sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024560701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethinylestradiol-3-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYNYLESTRADIOL 3-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P0FM71OZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Derivatization for Analytical Quantification:the Analysis of Ethinylestradiol 3 Sulfate in Biological Matrices Often Presents Challenges Due to Its High Polarity and Sometimes Low Concentrations. While the Sulfate Itself Can Be Detected, a Common Strategy Involves Derivatization to Improve Chromatographic Behavior and Enhance Detection Sensitivity, Especially in Mass Spectrometry.benchchem.com
Dansylation: A widely used technique is derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). oup.comnih.gov This reaction targets the phenolic hydroxyl group after the sulfate (B86663) has been chemically or enzymatically hydrolyzed to regenerate the parent ethinylestradiol. The dansyl group significantly enhances the ionization efficiency of the molecule in electrospray ionization (ESI) mass spectrometry, allowing for much lower limits of detection. oup.comnih.gov The process involves hydrolysis of the sulfate, extraction, and then reaction with dansyl chloride in a basic buffer. oup.com
Silylation: For analysis by gas chromatography-mass spectrometry (GC-MS), direct derivatization of estrogen sulfates can be achieved using silylating agents like a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). researchgate.net An innovative aspect of this method is that it can simultaneously hydrolyze the sulfate ester and derivatize the resulting hydroxyl group to its trimethylsilyl (B98337) (TMS) ether in a single step, simplifying sample preparation. researchgate.net
Derivatization for Modulating Biological Activity:the Core Structure of Ethinylestradiol Can Be Modified at the 3 Position to Create Derivatives with Altered Pharmacokinetic Profiles or Novel Biological Functions. While Ethinylestradiol 3 Sulfate is Itself a Metabolite, Other Ester and Ether Linkages Can Be Formed to Create Prodrugs or Inhibitors.
Sulfonate Esters: Analogues such as ethinylestradiol sulfonate (EES), where the sulfate (B86663) is replaced by an alkylsulfonate (e.g., isopropylsulfonate), have been synthesized. wikipedia.org These compounds act as long-lasting oral prodrugs of ethinylestradiol, being slowly released from fatty tissues. wikipedia.org
Sulfamate (B1201201) Derivatives: The synthesis of sulfamate-based conjugates, such as those derived from amino acids, has been explored. researchgate.net These derivatives are of interest in the development of steroid sulfatase (STS) inhibitors. STS is the enzyme that converts inactive estrogen sulfates back to active estrogens, and its inhibition is a therapeutic strategy in hormone-dependent cancers.
Click Chemistry: Modern synthetic methods like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") have been used to attach larger moieties to the ethinylestradiol scaffold. mdpi.comsemanticscholar.org For instance, the terminal alkyne of ethinylestradiol can react with an azide-containing molecule to form a stable triazole ring, linking the steroid to other functional units for applications in areas like targeted drug delivery or medical imaging. mdpi.com
Table 3: Summary of Derivatization Strategies and Applications
| Derivatization Reagent/Strategy | Target Functional Group | Purpose | Application |
|---|---|---|---|
| Dansyl Chloride | 3-OH (after hydrolysis) | Enhance ionization efficiency | LC-MS/MS bioanalysis oup.comnih.gov |
| BSTFA + TMCS | 3-Sulfate (direct) | Cleavage and silylation | GC-MS bioanalysis researchgate.net |
| Isopropylsulfonyl Chloride | 3-OH | Create long-acting prodrug | Pharmacokinetics research wikipedia.org |
| Sulfamoylation | 3-OH | Create enzyme inhibitors | Development of STS inhibitors researchgate.net |
| Azide-Alkyne "Click" Chemistry | 17-Ethynyl | Conjugate to other molecules | Synthesis of novel probes/drugs mdpi.comsemanticscholar.org |
Mechanistic Biotransformation and Enzyme Kinetics of Ethinylestradiol 3 Sulfate
Pathways of Ethinylestradiol-3-sulfate Formation: Sulfation of Ethinylestradiol
The formation of this compound is a significant pathway in the metabolism of ethinylestradiol, a synthetic estrogen widely used in oral contraceptives. This biotransformation occurs primarily through the process of sulfation, a phase II metabolic reaction that involves the transfer of a sulfonate group to the parent compound. This process is critical in regulating the bioavailability and activity of ethinylestradiol.
Role of Sulfotransferases (SULTs) in 3-O-Sulfation
The enzymatic catalysis of ethinylestradiol sulfation is carried out by a family of enzymes known as sulfotransferases (SULTs). These cytosolic enzymes facilitate the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of ethinylestradiol. The primary site of this sulfation on the ethinylestradiol molecule is the hydroxyl group at the C3 position of the steroid nucleus, leading to the formation of this compound.
Research has identified several SULT isoforms that are capable of sulfating ethinylestradiol, with SULT1E1 and SULT1A3 being among the most extensively studied. These isoforms exhibit distinct kinetic profiles for the 3-O-sulfation of ethinylestradiol.
SULT1E1, also known as estrogen sulfotransferase, demonstrates a high affinity for ethinylestradiol, with reported Km values in the nanomolar range. nih.gov This high affinity suggests that SULT1E1 is a key enzyme in the sulfation of ethinylestradiol at therapeutic concentrations. SULT1A3 also displays a high affinity for ethinylestradiol, with a Km value of 18.9 nM. nih.gov In contrast, other isoforms such as SULT1A1 and SULT2A1 exhibit a much lower affinity, with Km values in the micromolar range. nih.gov
The kinetics of ethinylestradiol sulfation in human liver and intestinal cytosol have been shown to be biphasic, indicating the involvement of both high-affinity, low-capacity and low-affinity, high-capacity enzymes. nih.gov
| SULT Isoform | Apparent Km for Ethinylestradiol |
|---|---|
| SULT1E1 | 6.7 nM |
| SULT1A3 | 18.9 nM |
| SULT1A1 | ≥ 230 nM |
| SULT2A1 | ≥ 230 nM |
Substrate specificity and enzyme inhibition studies have further elucidated the roles of different SULT isoforms in ethinylestradiol metabolism. SULT1E1 exhibits a high specificity for estrogens, including ethinylestradiol. nih.gov Inhibition studies have been instrumental in differentiating the activity of various SULT isoforms. For instance, at low concentrations of ethinylestradiol, its sulfation is potently inhibited by known SULT1E1 inhibitors. nih.gov
Furthermore, ethinylestradiol itself can act as an inhibitor of certain SULT isoforms. It has been shown to be a potent inhibitor of SULT1A1, with a Ki of 10 nM for the sulfation of other substrates. wikipedia.org This indicates the potential for drug-drug interactions involving ethinylestradiol and other compounds metabolized by SULT1A1.
Comparative Analysis of Sulfation Sites on the Steroid Nucleus
While the primary site of sulfation on the ethinylestradiol molecule is the 3-hydroxyl group, sulfation can also occur at the 17-hydroxyl group. However, the formation of this compound is the major pathway. A comparative pharmacokinetic study in women after intravenous and oral administration of this compound and ethinylestradiol-17-sulfate (B1195678) revealed significant differences in their disposition. nih.gov
This compound is cleared more rapidly from the systemic circulation compared to the 17-sulfate. nih.gov Moreover, the conversion of the 3-sulfate back to free ethinylestradiol is more substantial than that of the 17-sulfate. Following intravenous administration, 13.7% of this compound was converted to free ethinylestradiol, whereas only 3.4% of the 17-sulfate was converted. nih.gov After oral administration, these conversion rates were 20.7% and 11.4%, respectively. nih.gov These findings underscore the greater metabolic importance of the 3-sulfation pathway.
| Sulfate (B86663) Conjugate | Conversion to Free Ethinylestradiol (Intravenous) | Conversion to Free Ethinylestradiol (Oral) |
|---|---|---|
| This compound | 13.7% | 20.7% |
| Ethinylestradiol-17-sulfate | 3.4% | 11.4% |
Deconjugation and Hydrolytic Biotransformation of this compound
Steroid Sulfatase-Mediated Hydrolysis and Regeneration of Ethinylestradiol
The hydrolysis of this compound back to ethinylestradiol is catalyzed by the enzyme steroid sulfatase (STS). wikipedia.org This enzyme is widely distributed in various tissues and is responsible for cleaving the sulfate group from a range of steroid sulfates. The regeneration of ethinylestradiol from its 3-sulfate conjugate contributes to the enterohepatic circulation of the drug, potentially prolonging its biological effects. Studies have shown that a significant percentage of circulating ethinylestradiol can be derived from the hydrolysis of its sulfate conjugate. wikipedia.org The conversion rate of this compound back to ethinylestradiol has been estimated to be between 14% and 21%. wikipedia.org This reversible metabolism suggests that this compound may act as a circulating reservoir for the active hormone. wikipedia.org
Enzymatic Characteristics and Tissue Distribution of Steroid Sulfatase
The hydrolysis of this compound back to its active parent compound, ethinylestradiol, is catalyzed by the enzyme steroid sulfatase (STS), also known as steryl-sulfatase or arylsulfatase C. nih.govwikipedia.org STS is a membrane-bound protein located in the endoplasmic reticulum where it exists as a homodimer. wikipedia.orgnih.gov For its catalytic function, STS requires a unique post-translational modification where a specific cysteine residue in the active site is converted to Cα-formylglycine (FGly). nih.govbioscientifica.com This modification is essential for the enzyme's hydrolytic activity. Additionally, calcium (Ca2+) is a required cofactor for the enzyme. nih.govgenecards.org
Steroid sulfatase has a widespread distribution throughout the human body, indicating its broad physiological importance. oup.com It is found in significant amounts in the placenta. nih.gov Other tissues and organs expressing STS include the liver, adrenal glands, ovaries, testes, endometrium, prostate, skin, brain, bone, and breast tissue. oup.com This ubiquitous presence, even in small quantities, allows for the reactivation of sulfated steroids like this compound in various target tissues. oup.com
| Tissue/Organ | Cellular Localization | Significance |
|---|---|---|
| Placenta | Endoplasmic Reticulum | Richest source of STS, crucial for fetal-maternal steroid metabolism. nih.govmhmedical.com |
| Liver | Endoplasmic Reticulum | Plays a role in the first-pass metabolism and systemic clearance of sulfated steroids. oup.com |
| Breast Tissue | Endoplasmic Reticulum | Implicated in local estrogen production in hormone-dependent cancers. oup.com |
| Brain | Endoplasmic Reticulum | Involved in the local synthesis of active neurosteroids. oup.com |
| Skin | Endoplasmic Reticulum (e.g., dermal papilla of hair follicles) | Contributes to local androgen and estrogen action. oup.com |
| Endometrium | Endoplasmic Reticulum | Regulates local estrogen availability. oup.com |
Kinetic Studies of this compound Hydrolysis
In baboons, a species considered a suitable animal model for this metabolic pathway, intravenous administration of the 3-sulfate resulted in the area under the plasma level curve (AUC) of ethinylestradiol being approximately 8% of the total AUC for both ethinylestradiol and its sulfate metabolites. nih.govnih.gov Despite this conversion, the similar elimination half-lives of free ethinylestradiol and its sulfated conjugates have led to the suggestion that these sulfates are not major slow-release reservoirs for the parent drug. nih.gov
| Administration Route | Species | Conversion Percentage | Reference |
|---|---|---|---|
| Intravenous | Human | 13.7% | nih.gov |
| Oral | Human | 20.7% | nih.gov |
| Not Specified (Circulating) | Human | 14% - 21% | wikipedia.org |
| Intravenous | Baboon | ~8% (based on AUC) | nih.gov |
Factors Influencing Deconjugation Rates (e.g., pH, cofactors)
The rate of hydrolysis of this compound is influenced by several factors that affect the activity of steroid sulfatase.
pH: The enzyme exhibits optimal activity at a neutral to slightly alkaline pH. Studies have determined the pH optimum for STS to be between 7.0 and 7.5. nih.govaacrjournals.org
Cofactors: As a member of the sulfatase family, STS requires the post-translational modification of a cysteine residue to formylglycine (FGly) to create its active site. nih.govbioscientifica.com This conversion is carried out by sulfatase-modifying factors (SUMF). bioscientifica.com Additionally, STS activity is dependent on the presence of calcium ions (Ca2+). nih.govgenecards.org
Inhibitors: The activity of STS can be inhibited by various compounds. Phosphate ions, for example, act as a mixed inhibitor, both increasing the Michaelis constant (Km) and decreasing the maximum velocity (Vmax) of the enzyme. nih.gov Potent irreversible inhibitors, often based on an aryl sulfamate (B1201201) ester pharmacophore, have also been developed. oup.combioscientifica.com
Biological Modulators: The expression and activity of STS can be regulated by endogenous signaling molecules. Inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6), have been shown to increase STS activity. bioscientifica.comoup.com Certain steroids, including estrogens and some progestins, can also modulate the enzyme's activity. bioscientifica.comoup.com
Interconversion with Glucuronide Metabolites of Ethinylestradiol
In addition to sulfation, another major metabolic pathway for ethinylestradiol is glucuronidation. There is a dynamic interplay between the sulfated and glucuronidated metabolites of ethinylestradiol.
Glucuronidation Pathways and UGT Isoforms (e.g., UGT1A1, UGT1A4)
The conjugation of ethinylestradiol with glucuronic acid is catalyzed by UDP-glucuronosyltransferases (UGTs). The primary isoform responsible for the glucuronidation of ethinylestradiol in the liver is UGT1A1. nih.govnih.gov This enzyme, also known as the bilirubin-UGT, specifically catalyzes the formation of ethinylestradiol-3-glucuronide. nih.govmedlineplus.gov While UGT1A1 is the main contributor, other isoforms such as UGT1A4 may also play a role. clinpgx.org Kinetic studies of ethinylestradiol-3-glucuronidation by UGT1A1 have shown a sigmoidal profile, suggesting complex binding within the enzyme's active site, which is likely shared with its endogenous substrate, estradiol (B170435). nih.gov
Reciprocal Metabolic Dynamics between Sulfates and Glucuronides
Following oral administration of ethinylestradiol, both the 3-sulfate and the 3-glucuronide are important circulating metabolites. nih.gov The metabolic dynamics between these conjugates are complex. While both are subject to deconjugation, the rates can differ.
A key aspect of their interaction occurs at the level of cellular transport. The multidrug resistance-associated proteins MRP2 and MRP3 are responsible for the efflux of ethinylestradiol-3-glucuronide from cells. nih.gov Interestingly, this compound is not transported by these proteins. nih.gov However, this compound acts as an allosteric stimulator of MRP2- and MRP3-mediated transport of ethinylestradiol-3-glucuronide, increasing the apparent transport affinity for the glucuronide conjugate. nih.gov This stimulation is not reciprocal; the glucuronide metabolite does not affect the sulfate's interaction with the transporters. nih.gov This one-way interaction suggests that the presence of this compound can enhance the elimination of ethinylestradiol-3-glucuronide from cells.
Pharmacokinetic and Pharmacodynamic Principles: Mechanistic Insights from Preclinical Models
Absorption and Distribution Mechanisms in Animal Models
The absorption and subsequent distribution of Ethinylestradiol-3-sulfate are complex processes influenced by first-pass metabolism and specific transport proteins. Animal models, such as the baboon, have been identified as appropriate for studying the metabolism of ethinyl estrogens. nih.gov
Following oral administration, ethinylestradiol is well-absorbed but undergoes a significant first-pass effect, primarily in the gut wall and liver, where it is metabolized. nih.govtga.gov.au A primary metabolic pathway is sulfation, leading to the formation of this compound, which becomes a major circulating metabolite of ethinylestradiol. nih.gov Once in circulation, distribution occurs throughout the body, with notable accumulation in adipose tissue. glowm.com Studies in Wistar rats have demonstrated that after intragastric administration, the concentration of estradiol (B170435) in the liver can be 20 times higher than after intravenous administration for equivalent plasma concentrations. inchem.org
Due to their limited cell membrane permeability, the distribution and excretion of sulfate (B86663) and glucuronide drug metabolites are dependent on transport proteins. frontiersin.org The movement of these conjugates across cellular barriers is facilitated by two major superfamilies of transporters: the ATP-binding cassette (ABC) transporters and the solute carrier (SLC) family. oup.com
Hepatic uptake of this compound from the blood is an active, temperature-dependent process mediated by several uptake transporters. nih.gov In vitro studies using human embryonic kidney cells have identified the organic anion transporting polypeptides OATP1B1 and OATP2B1, as well as the Na+/taurocholate-cotransporting polypeptide (NTCP), as key transporters involved in the hepatic uptake of this compound. nih.gov Conversely, efflux from the hepatocytes into bile is managed by efflux transporters, with studies identifying the breast cancer resistance protein (BCRP) as a primary transporter for this compound. nih.gov
| Transporter | Function | Location | Kinetic Parameter (Km) | Source |
|---|---|---|---|---|
| OATP1B1 | Uptake | Hepatocyte (Basolateral) | 87 nM and 141 µM (biphasic) | nih.gov |
| OATP2B1 | Uptake | Hepatocyte (Basolateral) | 10.7 µM | nih.gov |
| NTCP | Uptake | Hepatocyte (Basolateral) | 2.6 µM | nih.gov |
| BCRP | Efflux | Hepatocyte (Canalicular) | 2.9 µM and 307 µM (biphasic) | nih.gov |
The baboon has been established as a suitable animal model for the clinical pharmacology of ethinylestradiol and its sulfates due to similarities in pharmacokinetic parameters with humans. nih.gov Following intravenous administration of ethinylestradiol in baboons, this compound is a major circulating metabolite. nih.gov
The hypothesis that sulfate conjugates act as a slow-release reservoir for the parent compound, ethinylestradiol, has been challenged by findings in baboons. nih.gov Studies have shown that the elimination half-lives of free ethinylestradiol and its sulfoconjugates are quite similar, ranging from 8.8 to 11.2 hours, which does not support the concept of a long-lasting reservoir. nih.govnih.gov In these primate models, administration of estrogens led to observable physiological effects, such as moderate sustained turgescence of the sex skin, confirming systemic estrogenic stimulation. ahajournals.org
| Compound | Parameter | Value | Source |
|---|---|---|---|
| Ethinylestradiol (EE2) | Elimination Half-Life | 8.8 to 11.2 hours | nih.gov |
| Ethinylestradiol Sulfates | Elimination Half-Life | 8.8 to 11.2 hours | nih.gov |
| EE2 (Oral) | Bioavailability | ~60% | nih.gov |
| EE2-3-Sulfate (IV) | Conversion to free EE2 | ~8% of total AUC | nih.gov |
Elimination and Excretion Pathways in Animal Models
The elimination of ethinylestradiol and its metabolites occurs through both renal and fecal routes. drugbank.com The primary forms excreted are sulfate and glucuronide conjugates. glowm.cominchem.org
Biliary excretion is a key pathway for the elimination of ethinylestradiol conjugates. drugbank.com In rats, studies have shown that after intravenous administration of radiolabeled ethinylestradiol, approximately 12% of the dose appears in the bile as ethinylestradiol glucuronide. nih.gov The hepatic transport systems, involving uptake transporters like OATPs and efflux transporters like BCRP, are crucial for this process of moving this compound from the blood into the bile. nih.gov In rats, treatment with ethinylestradiol can also impact the synthesis of bile salts. tno.nl Ultimately, the kidneys are a principal route for the elimination of ethinylestradiol metabolites from the body. tga.gov.au
Mechanistic Pharmacodynamic Studies in Animal Models
Mechanistic studies in various animal models have shed light on the pharmacodynamic effects of ethinylestradiol and its sulfate conjugate. Ethinylestradiol acts by mimicking the effects of endogenous estrogen. glowm.com
In a notable preclinical study using a large animal model (Yucatan swine), this compound demonstrated significant therapeutic potential in the context of polytrauma. nih.gov In a model of combined traumatic brain injury and hemorrhagic shock, the administration of this compound was shown to significantly increase survival and promote a more rapid restoration of cardiovascular homeostasis compared to a placebo. nih.gov This suggests a protective mechanism of action on the cardiovascular system under severe physiological stress. nih.gov
Other studies in animal models have explored its effects on hormone-sensitive tissues and pathways. For instance, ethinylestradiol has been shown to inhibit 5-alpha reductase in epididymal tissue, which can lower testosterone (B1683101) levels. pediatricendocrinologynj.com In certain animal models, it has demonstrated a protective effect against breast cancer, an effect that mimics the anti-tumor properties of pregnancy. pediatricendocrinologynj.com In baboons fed an atherogenic diet, however, estrogen replacement with ethinylestradiol did not significantly alter the development of atherosclerotic lesions within a two-year study period. ahajournals.org
| Outcome Measure | EE-3-SO4 Group | Placebo Group | Source |
|---|---|---|---|
| Survival to 295 min | 90.3% (28/31) | 72.7% (24/33) | nih.gov |
| Cardiovascular Effect | More rapid restoration of pulse pressure | Slower restoration | nih.gov |
Rapid Non-Genomic Signaling and Cellular Responses
This compound (EE-3-SO4), a synthetic, water-soluble estrogen, demonstrates rapid, non-genomic signaling effects that are crucial for its protective actions, particularly in the context of trauma and hemorrhage. These effects are initiated by the binding of EE-3-SO4 to estrogen receptors (ERs), including those located on the cell surface, which triggers a cascade of intracellular events independent of gene transcription. researchgate.netnih.govbiochemia-medica.com Studies in animal models of hemorrhagic shock have shown that the beneficial effects of EE-3-SO4 manifest within a short 30-minute window, affirming the non-genomic nature of these responses. researchgate.netnih.gov The specificity of these actions is confirmed by the use of ER antagonists, which block the observed effects. researchgate.netnih.gov
Non-genomic estrogen signaling can involve the activation of various protein-kinase cascades, mobilization of intracellular calcium, and the stimulation of adenylate cyclase activity. biochemia-medica.com For instance, estrogens can interact with membrane-associated ERs to activate pathways like the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK pathways. wikipedia.org These rapid signaling events can ultimately lead to changes in gene expression through the phosphorylation of transcription factors, but the initial responses are independent of the genome. biochemia-medica.com
In preclinical models of severe hemorrhage, EE-3-SO4 has been shown to improve cardiovascular performance, reduce apoptosis and proinflammatory responses, and modulate nitric oxide production. researchgate.netnih.gov These rapid cellular responses underscore the potential of EE-3-SO4 as an intervention in critical care scenarios where immediate action is required. nih.gov
Preclinical studies have highlighted the ability of this compound (EE-3-SO4) to activate critical cell survival pathways. This is a key mechanism underlying its protective effects observed in models of severe hemorrhage and traumatic brain injury. researchgate.netfrontiersin.org The activation of these pathways is a rapid, non-genomic response mediated through estrogen receptors (ERs). researchgate.netnih.gov
One of the primary pathways implicated in estrogen-mediated cell survival is the phosphoinositide 3-kinase (PI3K)/Akt pathway. frontiersin.org Activation of this pro-survival signaling cascade can lead to increased cell differentiation and growth. frontiersin.org Estrogens, including compounds like EE-3-SO4, can also enhance the expression of anti-apoptotic molecules and various growth factors, further promoting cell survival. frontiersin.org
In the context of neuroprotection, rapid non-genomic signaling by estrogens has been shown to upregulate the PI3K/Akt pathway, contributing to neuronal survival. frontiersin.org Furthermore, estrogens can enhance antioxidant activity and induce DNA repair mechanisms, both of which are vital for mitigating cellular damage and promoting survival in the face of oxidative stress. frontiersin.org
The activation of these cell survival pathways by EE-3-SO4 is a crucial component of its therapeutic potential, contributing to improved outcomes in preclinical models of critical injury. researchgate.net
This compound (EE-3-SO4) has been shown in preclinical models to significantly modulate apoptosis and pro-inflammatory responses, contributing to its protective effects in conditions such as hemorrhagic shock. researchgate.netnih.gov These actions are rapid and consistent with non-genomic signaling through estrogen receptors (ERs). researchgate.netnih.gov
In a rat model of trauma-hemorrhage, administration of EE-3-SO4 led to a dramatic reduction in the levels of apoptosis. researchgate.netnih.gov This anti-apoptotic effect is crucial for preserving tissue integrity and function in the face of hypoxic and hypovolemic insults. nih.gov The mechanism involves the inhibition of pro-apoptotic signaling pathways. frontiersin.org For instance, estrogens can inhibit the subcellular trafficking of p38α, a key component in the activation of pro-apoptotic signals. frontiersin.org
Simultaneously, EE-3-SO4 effectively curtails pro-inflammatory responses. Studies have demonstrated a significant reduction in the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of many pro-inflammatory genes. researchgate.netnih.gov This leads to a decrease in the production of pro-inflammatory cytokines. frontiersin.org For example, in murine microglial cells, 17β-estradiol has been shown to decrease the production of pro-inflammatory mediators like nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2. oup.com
The modulation of these critical cellular processes by EE-3-SO4 highlights its potential to mitigate the damaging consequences of severe physiological stress. nih.gov
This compound (EE-3-SO4) has been shown to positively influence mitochondrial function and bioenergetics, which is a key aspect of its protective mechanisms. researchgate.net In preclinical models of hemorrhagic shock, one of the proposed mechanisms of action for EE-3-SO4 is the increased activity of mitochondrial respiratory complexes in the myocardium. researchgate.net This enhancement of mitochondrial function is critical for maintaining cellular energy production, particularly in tissues with high energy demands like the heart.
Estrogens, in general, are known to have significant effects on mitochondria. They can enhance mitochondrial biogenesis and sustain the capacity for mitochondrial energy transduction. nih.govnih.gov This is achieved in part by modulating the expression of genes related to mitochondrial biogenesis and through direct signaling mechanisms. aimspress.com Estrogen-induced signaling pathways can converge on the mitochondria to boost their function, promoting aerobic glycolysis coupled with the citric acid cycle for efficient ATP generation. nih.gov
Furthermore, estrogen receptor-β (ERβ) has been found to localize to mitochondria, where it can influence bioenergetics and anti-apoptotic signaling. nih.gov This suggests a direct role for estrogen receptors within the mitochondria in mediating the effects of estrogens on cellular metabolism. In the context of the brain, estrogens have been shown to increase the expression and activity of proteins required for oxidative phosphorylation and electron transfer, leading to optimized glucose metabolism. nih.gov
The ability of EE-3-SO4 to enhance mitochondrial respiratory complex activity underscores its potential to support cellular energetic-s during periods of intense physiological stress. researchgate.net
Genomic Signaling and Gene Expression Modulation in Specific Tissues (e.g., in vitro or animal organ cultures)
While rapid non-genomic effects are prominent, this compound (EE-3-SO4) also engages in genomic signaling, leading to the modulation of gene expression in specific tissues. This classical pathway involves the binding of estrogens to intracellular estrogen receptors (ERs), which then act as transcription factors to regulate the expression of target genes. biochemia-medica.comwikipedia.org
In the ovine fetal hypothalamus, for instance, E2S has been shown to induce significant changes in the mRNA expression of agouti-related peptide (AGRP) and neuropeptide Y (NPY), both of which are involved in neuroendocrine pathways. nih.gov It also influenced the expression of genes such as hypoxia-inducible factor 1-alpha (HIF1A), aryl hydrocarbon receptor nuclear translocator 2 (ARNT2), and transforming growth factor-beta 1 (TGFB1). nih.gov This demonstrates the ability of E2S to directly alter gene expression in the central nervous system.
Estrogen signaling, in general, can modulate a wide array of genes. For example, in the context of inflammation, estrogens can regulate the expression of cytokines. In human and mouse/rat monocyte-macrophage-like cells, 17β-estradiol has been shown to increase the secretion of interleukin-1β (IL-1β) at certain concentrations. oup.com Conversely, in human vascular smooth muscle cells, both 17β-estradiol and estrone (B1671321) sulfate have been found to inhibit the mRNA expression of platelet-derived growth factor-A, IL-1, and interleukin-6. oup.com
Comparative Pharmacokinetic/Pharmacodynamic Profiles of this compound and Related Estrogens in Animal Systems
Studies in animal models, particularly the baboon, have provided valuable insights into the comparative pharmacokinetics of this compound (EE-3-SO4) and its parent compound, ethinylestradiol (EE2), as well as other related estrogen sulfates. nih.gov The baboon has been established as a suitable animal model for studying the metabolism of ethinyl estrogens. nih.gov
After intravenous administration of EE2 to baboons, EE-3-SO4 and ethinylestradiol-3,17-disulfate emerge as the major circulating metabolites. nih.gov This highlights the significance of sulfation as a key metabolic pathway for EE2. When administered intravenously, both EE2 and its three sulfate conjugates (including EE-3-SO4) exhibit two-compartment open-model kinetics. nih.gov The elimination phase half-lives for all four compounds are similar, ranging from 8.8 to 11.2 hours. nih.gov
The bioavailability of orally administered EE2 is approximately 60%, indicating a substantial first-pass effect, where a significant portion of the drug is metabolized in the liver and gut wall before reaching systemic circulation. nih.gov After oral administration of EE2, the 3-glucuronide and, in some cases, the 3,17-diglucuronide also become important metabolites in addition to the sulfates. nih.gov
When EE-3-SO4 is administered intravenously, a portion of it is converted back to EE2. The area under the plasma level curve (AUC) of EE2 resulting from intravenous EE-3-SO4 administration is about 8% of the total AUC for both EE2 and its sulfates. nih.gov This demonstrates that EE-3-SO4 can act as a pro-drug, releasing the more active EE2 into circulation.
The table below summarizes some of the key pharmacokinetic parameters of EE2 and its sulfates in the baboon model.
| Compound | Administration Route | Key Findings |
| Ethinylestradiol (EE2) | Intravenous | Major circulating metabolites are EE-3-SO4 and EE-3,17-disulfate. |
| Ethinylestradiol (EE2) | Oral | Bioavailability is ~60% due to first-pass effect. Major metabolites include 3-glucuronide and 3,17-diglucuronide in addition to sulfates. |
| This compound (EE-3-SO4) | Intravenous | Exhibits two-compartment open-model kinetics. Elimination half-life is similar to EE2. Acts as a pro-drug, with ~8% conversion to EE2. |
| Ethinylestradiol sulfates (general) | Intravenous | Elimination half-lives range from 8.8 to 11.2 hours. |
Cutting Edge Analytical Approaches for Ethinylestradiol 3 Sulfate Quantification in Research Matrices
Advanced Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for the analysis of ethinylestradiol-3-sulfate, providing the necessary separation from interfering components within a sample matrix before quantification. The choice of technique is dictated by the required sensitivity, the complexity of the matrix, and the specific research question.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroid conjugates, including this compound. nih.gov This technique offers unparalleled sensitivity and selectivity, allowing for the detection of trace levels of the compound in complex samples like plasma, urine, and wastewater. nih.govpsu.eduresearchgate.net The high specificity of LC-MS/MS arises from the ability to separate analytes chromatographically and then differentiate them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net For sulfated steroids, LC-MS/MS methods are often developed for simultaneous analysis of multiple free and conjugated forms. psu.eduresearchgate.net
The performance of an LC-MS/MS method is highly dependent on the optimization of mass spectrometric parameters. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds. spectroscopyonline.com For sulfated estrogens like this compound, ESI in the negative ion mode is particularly effective because the sulfate (B86663) group readily loses a proton to form a negatively charged molecular ion [M-H]⁻, enhancing ionization efficiency and signal intensity. researchgate.net
Quantification is typically performed using Multiple Reaction Monitoring (MRM), which involves selecting the precursor ion (the molecular ion of EE2-3S) and then monitoring for specific product ions generated through collision-induced dissociation (CID). This two-stage mass filtering significantly reduces background noise and enhances selectivity. nih.govijrpr.com The optimization process involves infusing a standard solution of the analyte to determine the optimal cone voltage and collision energy that produce the most stable and abundant precursor-to-product ion transitions. spectroscopyonline.comnih.gov While specific transitions for this compound are established during method development, a representative MRM transition would be m/z 375.1 → 295.1, corresponding to the loss of the sulfo group (SO₃).
Table 1: Example of Optimized Mass Spectrometry Parameters for Estrogen Analysis
| Parameter | Setting | Purpose |
| Ionization Mode | Negative Electrospray (ESI⁻) | Optimal for sulfated compounds, promoting the formation of [M-H]⁻ ions. researchgate.net |
| Capillary Voltage | 3000-4000 V | Optimizes the spray and desolvation process for efficient ion generation. spectroscopyonline.com |
| Source Temperature | 300-600 °C | Aids in the desolvation of droplets to release gas-phase ions. nih.govlcms.cz |
| MRM Transition | Analyte-specific (e.g., precursor ion → product ion) | Provides high selectivity and sensitivity by monitoring a specific fragmentation pathway. nih.gov |
| Collision Energy | Analyte-specific (e.g., 15-40 eV) | Optimized to yield the most abundant and stable product ions for quantification. nih.govnih.gov |
| Dwell Time | 50-200 ms | The time spent monitoring a specific MRM transition, balanced for sensitivity and chromatographic peak definition. |
To ensure the highest accuracy and precision, stable isotope-labeled internal standards (SIL-IS) are indispensable in quantitative LC-MS/MS bioanalysis. nih.govscispace.com A SIL-IS, such as deuterium-labeled ethinylestradiol (e.g., ethinylestradiol-d4) or, ideally, this compound-d4, is chemically identical to the analyte but has a higher mass. psu.eduwalshmedicalmedia.comresearchgate.net
The SIL-IS is added to the sample at the beginning of the preparation process. nih.gov Because it behaves identically to the target analyte during extraction, chromatography, and ionization, it effectively corrects for any analyte loss during sample workup and compensates for matrix-induced ion suppression or enhancement in the MS source. scispace.com Quantification is based on the ratio of the analyte's response to the SIL-IS's response, which remains constant even if the absolute signal intensity fluctuates. psu.edu This approach dramatically improves method robustness, accuracy, and reproducibility. researchgate.net The use of a SIL-IS is considered a requirement for definitive, high-quality quantitative assays. scispace.com
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis. However, due to the high polarity and low volatility of sulfated steroids like this compound, direct analysis is not possible. repositorioinstitucional.mx Therefore, a chemical derivatization step is mandatory to increase the analyte's volatility and thermal stability. nih.govresearchgate.net
The analytical procedure typically involves two key steps prior to GC-MS analysis:
Hydrolysis: The sulfate group is cleaved, usually through enzymatic (sulfatase) or acidic hydrolysis, to convert this compound back to its parent compound, ethinylestradiol. researchgate.net
Derivatization: The hydroxyl groups of the resulting ethinylestradiol are then derivatized. Silylation is the most common approach, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) ethers. repositorioinstitucional.mxresearchgate.net This process masks the polar functional groups, making the molecule suitable for GC analysis.
The resulting TMS-derivatized ethinylestradiol can be readily separated and quantified by GC-MS or GC-MS/MS, which provides excellent sensitivity and selectivity. researchgate.net Molecular ions of the derivatives are often the most abundant peaks and are used for quantification to ensure specificity. researchgate.net
High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence (FLD) detection can also be used for the analysis of this compound, though these methods are generally less sensitive than MS-based techniques. mdpi.com
HPLC-UV: Ethinylestradiol and its conjugates possess a phenolic A-ring, which allows for UV detection, typically around 280 nm. scribd.com However, the sensitivity of UV detection is often insufficient for the low concentrations found in many biological and environmental samples. encyclopedia.pubresearchgate.net
HPLC-FLD: Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection for naturally fluorescent compounds. mdpi.comresearchgate.net Ethinylestradiol exhibits native fluorescence (excitation ~285 nm, emission ~310 nm). researchgate.netresearchgate.net To further enhance sensitivity, derivatization with a fluorescent tag, such as dansyl chloride, can be employed. lcms.cz This approach requires hydrolysis of the sulfate conjugate to ethinylestradiol before the derivatization reaction. nih.gov The resulting dansylated product can be detected at extremely low levels. lcms.cznii.ac.jp
While LC-MS/MS remains the preferred method, HPLC-FLD after derivatization can be a viable alternative when MS instrumentation is unavailable, offering detection limits in the low ng/mL to pg/mL range. lcms.czencyclopedia.pub
Table 2: Comparison of Typical Detection Limits for Ethinylestradiol
| Analytical Method | Typical Limit of Quantification (LOQ) | Notes |
| HPLC-UV | > 1.0 ng/mL | Limited sensitivity for trace analysis. |
| HPLC-FLD (Native) | ~0.65 ng/mL | More sensitive than UV but may still be insufficient for some matrices. encyclopedia.pubresearchgate.net |
| HPLC-FLD (with Derivatization) | 7.4 ng/L - 20 ng/mL | Derivatization significantly improves sensitivity. encyclopedia.pubnii.ac.jp |
| LC-MS/MS | 0.02 ng/L - 5 pg/mL | The most sensitive technique, suitable for ultra-trace quantification. psu.eduwaters.comthermofisher.comrsc.org |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
Sample Preparation and Extraction Methodologies for Diverse Research Matrices
Effective sample preparation is a critical prerequisite for reliable quantification, aiming to isolate this compound from interfering matrix components, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. nih.govnih.gov
Solid-Phase Extraction (SPE) is the most widely used technique for cleaning up and concentrating estrogens and their conjugates from various matrices, including plasma, urine, and water. nih.govpsu.edu It offers advantages over traditional liquid-liquid extraction (LLE) such as higher selectivity, lower solvent consumption, and easier automation. nih.gov
Reversed-Phase SPE: C18 and polymeric sorbents like Oasis HLB are commonly used. psu.edu The sample is loaded under aqueous conditions, interfering polar compounds are washed away, and the retained analyte is then eluted with an organic solvent like methanol (B129727) or acetonitrile (B52724).
Mixed-Mode SPE: Sorbents with both reversed-phase and ion-exchange properties (e.g., SOLA SCX) can provide superior cleanup by utilizing multiple retention mechanisms. thermofisher.comthermofisher.com This is particularly effective for removing complex matrix interferences in plasma samples. thermofisher.com
Liquid-Liquid Extraction (LLE) is another established technique. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent (e.g., tert-butyl methyl ether). walshmedicalmedia.com While effective, it can be more labor-intensive and consume larger volumes of organic solvents compared to SPE. nih.gov
For biological samples like plasma or tissue, a protein precipitation step (e.g., using acetonitrile or methanol) is often performed prior to SPE or LLE to remove the bulk of proteins. nih.govscribd.comacs.org For conjugated steroids in urine, an enzymatic hydrolysis step may be included if the goal is to measure the total (free + conjugated) concentration of the parent steroid. researchgate.net
Table 3: Overview of Sample Preparation Methods for Estrogens in Research Matrices
| Matrix | Preparation Technique | Key Steps | Reported Recovery | Citations |
| Plasma/Serum | Protein Precipitation + SPE | 1. Add acetonitrile to precipitate proteins. 2. Centrifuge and collect supernatant. 3. Dilute and load onto SPE cartridge (e.g., C18, SCX). 4. Wash and elute. | 88-91% | nih.govthermofisher.com |
| Liquid-Liquid Extraction (LLE) | 1. Add buffer and internal standard. 2. Extract with an organic solvent (e.g., 1-chlorobutane (B31608) or TBME). 3. Evaporate organic phase. | Variable, often followed by derivatization. | walshmedicalmedia.com | |
| Urine | SPE (Direct or after dilution) | 1. Centrifuge sample. 2. Dilute with buffer. 3. Perform SPE on a C18 or polymeric sorbent. | >91% | nih.gov |
| Wastewater/Surface Water | SPE | 1. Filter water sample. 2. Load large volume (e.g., 500 mL) onto SPE cartridge (e.g., Oasis HLB). 3. Wash and elute with methanol. | 62-102% | psu.eduresearchgate.netresearchgate.net |
| Tissue | Homogenization + Extraction | 1. Homogenize tissue in buffer. 2. Extract with organic solvent (e.g., diethyl ether, acetonitrile). 3. Evaporate and reconstitute. | Matrix-dependent. | scribd.com |
Solid-Phase Extraction (SPE) Optimization
Solid-phase extraction (SPE) is a cornerstone for the pre-concentration and purification of this compound from various sample matrices prior to instrumental analysis. psu.edunih.gov The optimization of SPE parameters is crucial for achieving high recovery rates and minimizing matrix interference.
Researchers have successfully utilized various SPE cartridges, with Oasis HLB and C18 cartridges being common choices. psu.eduresearchgate.net The selection of the sorbent material is critical; for instance, a study on the simultaneous extraction of estrogens and their metabolites from milk employed a tandem arrangement of hydrophilic-lipophilic balance (HLB) and amine-functionalized sorbents to effectively retain both free and conjugated forms. nih.gov This approach achieved recoveries ranging from 62% to 112% for seven different conjugated metabolites, including sulfated estrogens. nih.gov
The optimization process typically involves adjusting the sample pH, the type and volume of conditioning and elution solvents, and the sample loading volume. For instance, in the analysis of surface waters, a 500 mL sample volume was pre-concentrated, and elution with 5 mL of methanol was found to be optimal. psu.edu In another method for analyzing estrogens in water, samples were acidified to pH 3 before being loaded onto a C18 cartridge. researchgate.net A novel SPE method using chemically modified carbon cryogel as an adsorbent reported high recovery values of 82-95% after optimizing parameters such as adsorbent mass, sample pH, and elution solvent. shd-pub.org.rs
A key strategy to improve sensitivity and specificity, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, involves a derivatization step. Dansyl chloride is frequently used to derivatize ethinyl estradiol (B170435), enhancing its ionization efficiency. thermofisher.comthermofisher.com One method involved an initial SPE extraction using a mixed-mode cation exchange (SCX) cartridge, followed by derivatization, and then a second SPE clean-up step to remove excess derivatization reagents. thermofisher.com
The following table summarizes key findings from various studies on SPE optimization for estrogen analysis, including ethinylestradiol conjugates.
| Matrix | SPE Sorbent | Key Optimization Parameters | Recovery Rate | Reference |
| Surface Water | Oasis HLB | 500 mL sample volume, elution with 5 mL methanol. | Not specified for EE2-3S individually, but method achieved LOD of 0.02 ng/L for EE2. | psu.edu |
| Milk | Tandem Oasis HLB and amine-functionalized cartridges | Optimized solvent systems for SPE and LC-MS/MS. | 62% - 112% for seven conjugated metabolites. | nih.gov |
| Water | SampliQ C-18 | Acidification of sample to pH 3. | 41% for EE2 (as a proxy for its conjugates). | researchgate.net |
| Human Plasma | SOLA SCX (mixed-mode cation exchange) | Two-step SPE with intermediate derivatization. | 91.3% for ethinyl estradiol. | thermofisher.comthermofisher.com |
| Water | Chemically Modified Carbon Cryogel | Optimized adsorbent mass, sample pH, elution solvent type and volume. | 82-95% for selected estrogens. | shd-pub.org.rs |
Accelerated Solvent Extraction (ASE) Techniques
Accelerated Solvent Extraction (ASE), also known as pressurized fluid extraction, is a rapid and efficient technique for extracting analytes from solid and semi-solid samples. thermofisher.com It utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency by increasing analyte solubility and solvent penetration into the sample matrix. thermofisher.com This method significantly reduces extraction time and solvent consumption compared to traditional techniques like Soxhlet or sonication. thermofisher.comscirp.org
While direct applications specifically detailing the extraction of this compound using ASE are less common in readily available literature, the technique's efficacy for a broad range of steroid hormones, including parent estrogens, from complex matrices like soil has been demonstrated. scirp.org In a comparative study, ASE provided the highest average apparent recovery of various steroid hormones from silt loam (81% ± 11%) compared to sonication and Soxhlet methods. scirp.org
The ASE process involves placing the sample in a stainless-steel cell, which is then filled with a solvent and heated and pressurized. lcms.cz The extract is then collected for further clean-up, often by SPE, and analysis. lcms.czrsc.org The optimization of ASE parameters includes selecting the appropriate solvent, temperature, pressure, and extraction time. For instance, in the extraction of various drugs of abuse from biological samples, an extraction time of 12 minutes with 30 mL of solvent was sufficient. lcms.cz Given its success in extracting structurally similar compounds, ASE represents a promising and efficient alternative for the extraction of this compound from solid research matrices like sediment or tissue.
Matrix Effects and Signal Suppression/Enhancement Considerations
Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. ijrpr.comresearchgate.net These effects can lead to either signal suppression or enhancement, causing inaccurate quantification. Therefore, evaluating and mitigating matrix effects is a critical step in method development for this compound.
The extent of matrix effects can vary significantly depending on the complexity of the sample matrix. For example, in the analysis of estrogens in wastewater, matrix effects were found to be less than 12%, suggesting that matrix-matched calibration curves were not necessary for those specific samples. researchgate.net However, for more complex matrices like biological fluids or tissues, the effects can be more pronounced. researchgate.net
Several strategies are employed to minimize matrix effects. One common approach is the use of stable isotope-labeled internal standards, such as ethinyl estradiol-d4. psu.eduthermofisher.com These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis. az-biopharm.de
Thorough sample preparation, including efficient SPE clean-up, is also crucial. thermofisher.comthermofisher.com A study using a mixed-mode SPE phase demonstrated exceptionally low matrix effects, with an internal standard normalized matrix factor of 1.03, by effectively removing interfering compounds. thermofisher.com Derivatization can also play a role; while it enhances sensitivity, it can also introduce new potential interferences if excess reagents are not removed. thermofisher.com
The evaluation of matrix effects is typically performed by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent. thermofisher.comaz-biopharm.de The results of such evaluations guide the need for corrective measures, such as the use of matrix-matched calibration standards for quantification. researchgate.net
Electrochemical and Biosensor-Based Detection Systems
Electrochemical methods offer a rapid, cost-effective, and portable alternative to chromatography-based techniques for the detection of electroactive compounds like ethinylestradiol. mdpi.comelectrochemsci.org The presence of a phenolic hydroxyl group in the ethinylestradiol structure makes it susceptible to electrochemical oxidation. abechem.com
Principles of Electrochemical Oxidation/Reduction
The electrochemical detection of ethinylestradiol is based on its oxidation at the surface of an electrode. abechem.com When a potential is applied, the phenolic group loses electrons, generating a measurable current that is proportional to the analyte's concentration. electrochemsci.org This oxidation is typically an irreversible process. abechem.com
Cyclic voltammetry is often used to study the electrochemical behavior of ethinylestradiol. mdpi.comelectrochemsci.org A typical cyclic voltammogram for ethinylestradiol shows an irreversible oxidation peak at a specific potential. abechem.com The pH of the supporting electrolyte solution can influence the peak potential and current, with studies showing that a neutral pH of around 7.0 is often optimal for detection. mdpi.com
Modified Electrode Development for Enhanced Sensitivity
To overcome the relatively poor electrochemical activity of ethinylestradiol on bare electrodes, various modified electrodes have been developed to enhance sensitivity and lower detection limits. abechem.com These modifications aim to increase the electrode's surface area, improve electron transfer kinetics, and promote the accumulation of the analyte at the electrode surface.
Materials used for electrode modification include carbon-based nanomaterials like multi-walled carbon nanotubes (MWCNTs) and graphene, as well as metal phthalocyanines and nanoparticles. mdpi.comconicet.gov.ar For example, a glassy carbon electrode modified with MWCNTs and cobalt phthalocyanine (B1677752) exhibited a linear response for ethinyl estradiol detection in the micromolar range. mdpi.com Another approach involved using a carbon-based screen-printed disposable electrode, which demonstrated that the detection mechanism involves the adsorption of ethinyl estradiol onto the electrode surface. electrochemsci.org
Biosensors represent a further advancement, integrating a biological recognition element with a transducer for highly specific detection. encyclopedia.pubacs.org For estrogenic compounds, this can involve using estrogen receptors or specific antibodies. encyclopedia.pubmdpi.com An electrochemical paper-based immunocapture assay was developed for ethinyl estradiol, using paper microzones modified with silica (B1680970) nanoparticles and specific antibodies to capture the analyte. conicet.gov.ar The captured ethinyl estradiol was then electrochemically detected, achieving a very low limit of detection of 0.1 ng/L. conicet.gov.ar Another biosensor used a laccase enzyme immobilized on a modified electrode to detect phenolic compounds, showing high selectivity for estriol (B74026) but also some response to ethinylestradiol. unesp.br
The table below highlights some of the developed electrochemical sensors for ethinyl estradiol.
| Electrode Type | Modifier | Detection Principle | Limit of Detection (LOD) | Reference |
| Glassy Carbon Electrode | Multi-walled carbon nanotubes (MWCNTs) and Cobalt Phthalocyanine | Direct electrochemical oxidation | 0.09 µmol/L | mdpi.com |
| Carbon-based Screen-Printed Electrode | None (adsorption-based) | Direct electrochemical oxidation | Not specified, but linear range investigated. | electrochemsci.org |
| Paper-based Immunocapture Assay on Screen-Printed Carbon Electrode | Silica nanoparticles, anti-EE2 antibodies, reduced graphene | Immunocapture followed by electrochemical detection | 0.1 ng/L | conicet.gov.ar |
| Laccase-based Biosensor on Glassy Carbon Electrode | Reduced graphene oxide/Sb2O5 hybrid nanomaterial, Laccase enzyme | Enzymatic oxidation | 11 nM (for estriol, with cross-reactivity to EE2) | unesp.br |
| Human Estrogen Receptor α-based Biosensor | Gold electrode, hERα, HRP-E2 conjugate | Competitive binding | 17 pM (for 17β-estradiol) | mdpi.com |
Immunochemical Methods (e.g., Radioimmunoassay, ELISA) and their Specificity
Immunochemical methods, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of hormones and their metabolites due to their high sensitivity and specificity. nih.govdrg-diagnostics.deiaea.org These methods are based on the principle of competitive binding between the target analyte and a labeled tracer for a limited number of specific antibody binding sites. antibodies.comavivasysbio.com
In a typical competitive ELISA for ethinylestradiol, microtiter plates are coated with an ethinylestradiol antigen. antibodies.com The sample containing unknown amounts of ethinylestradiol is added along with a biotin-labeled anti-ethinylestradiol antibody. antibodies.com The unlabeled ethinylestradiol in the sample competes with the coated antigen for antibody binding. antibodies.com The amount of bound antibody, which is inversely proportional to the concentration of ethinylestradiol in the sample, is then detected using an enzyme-conjugated avidin (B1170675) and a chromogenic substrate. antibodies.comavivasysbio.com
The specificity of an immunoassay is determined by the cross-reactivity of the antibody with other structurally related compounds. For ethinylestradiol assays, it is crucial to assess cross-reactivity with endogenous estrogens and other synthetic steroids. One study developed a novel ELISA for ethinylestradiol and found that the highest cross-reactivity among naturally occurring compounds was with metabolites conjugated at the 3-position, specifically this compound (37%) and ethinylestradiol-3-glucuronide (17%). nih.gov This indicates that while the assay is primarily for the parent compound, it can also detect its major conjugated metabolites to some extent. Another enzyme immunoassay for ethinyl estradiol minimized interference from synthetic progestogens by pre-extracting the sample with an anti-estrogen serum. nih.gov
Radioimmunoassays (RIAs) operate on a similar competitive principle but use a radiolabeled tracer (e.g., tritium-labeled ethinylestradiol). hep.com.cn While highly sensitive, RIAs involve the handling of radioactive materials. drg-diagnostics.de
The performance of commercially available ELISA kits for ethinylestradiol varies, with detection ranges typically in the pg/mL to ng/mL level. avivasysbio.com For example, one kit has a detection range of 24.69-2,000 pg/mL. avivasysbio.com Another developed chemiluminescence immunoassay reported a very low detection limit of 1.2 ng/L for ethinylestradiol. researchgate.net
The table below summarizes the characteristics of some immunochemical methods for ethinylestradiol.
| Assay Type | Key Feature | Specificity/Cross-Reactivity | Limit of Detection (LOD) | Reference |
| ELISA | Competitive assay with horseradish peroxidase label. | Significant cross-reactivity with lynestrenol (B534155) (8.45%) and norethisterone (8.45%). | 2 pg per assay tube | nih.gov |
| ELISA | Direct competitive assay using a long-chain biotinylated EE2 derivative. | Maximum cross-reactivity with EE2-3-sulfate (37%) and EE2-3-glucuronide (17%). | 14 ng/L | nih.gov |
| Chemiluminescence Immunoassay | Biotinylated estrogen derivatives immobilized on avidin-coated plates. | Not specified in detail for EE2-3S. | 1.2 ng/L | researchgate.net |
| Commercial ELISA Kit | Competitive inhibition enzyme immunoassay. | Specificity data not provided in abstract. | Detection range: 24.69-2,000 pg/mL | avivasysbio.com |
Method Validation Parameters for Research Applications (e.g., LOD, LOQ, Recovery, Precision)
The successful quantification of this compound in research matrices hinges on the use of robust and validated analytical methods. Method validation is a critical process that ensures the reliability, reproducibility, and accuracy of analytical data. Key parameters assessed during validation for research applications include the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. science.govmst.dk These parameters are particularly crucial for endogenous or trace-level compounds like steroid sulfates, where concentrations can be extremely low and matrix interferences significant. mst.dknih.gov
Advanced analytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are favored for their high sensitivity and specificity in analyzing estrogens and their metabolites. nih.govmdpi.com For this compound specifically, quantification often involves a hydrolysis step to convert it back to its parent compound, ethinylestradiol (EE), which is then detected by LC-MS/MS. Derivatization, for instance with dansyl chloride, is another common strategy employed to enhance the ionization efficiency and, consequently, the sensitivity of detection for both the parent compound and its metabolites. lcms.czuliege.bethermofisher.com
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. bio-rad.com For this compound, optimizing mass spectrometry parameters, such as using electrospray ionization in negative mode, is a key strategy to improve detection limits in complex biological samples. Research indicates that for methods involving hydrolysis of this compound to ethinylestradiol followed by LC-MS/MS analysis, a limit of detection (LOD) of 0.05 ng/mL has been achieved. Further optimization of direct mass spectrometry methods aims for a limit of quantification (LOQ) of ≤ 0.1 ng/mL.
For context, the validation parameters for the parent compound, ethinylestradiol, and a structurally related steroid sulfate, estrone-3-sulfate, provide insight into the performance of analytical methods for this class of compounds.
| Parameter | Value | Method | Matrix Context | Source(s) |
| LOD | 0.05 ng/mL | LC-MS/MS (post-hydrolysis) | General | |
| LOQ | ≤ 0.1 ng/mL | Optimized LC-MS/MS | Biological Samples |
| Matrix | Method | LOD | LOQ | Source(s) |
| Rat Plasma | RP-HPLC | 0.121 µg/mL | 0.282 µg/mL | nih.gov |
| Tablets | RP-HPLC | 0.03 µg/mL | 0.09 µg/mL | researchgate.net |
| Human Plasma | LC-MS/MS | - | 4.00 pg/mL | semanticscholar.org |
| Low-Quality Water | HPLC-UV | 0.08 ng/mL | 0.28 ng/mL | semanticscholar.org |
| Matrix | Method | LLOQ | Precision (RSD) | Accuracy (Bias) | Source(s) |
| Mare & Bison Serum | LC-MS | 0.5 ng/mL | <15% | <15% | uliege.benih.gov |
LLOQ (Lower Limit of Quantification) is conceptually equivalent to LOQ.
Recovery
Recovery refers to the efficiency of the entire analytical process, measuring the proportion of the analyte of interest that is successfully extracted and detected from the sample matrix. It is a critical indicator of the method's accuracy, especially in complex matrices like sewage, sludge, or biological fluids where matrix effects can lead to ion suppression or enhancement in LC-MS analysis. mst.dkresearchgate.net For estrogen sulfates, recovery rates can be highly dependent on the sample matrix. For example, in a study on various aqueous matrices, the recovery of estrone-3-sulfate was 62-89% in sewage influent, while it was between 82-100% in drinking water. researchgate.net Similarly, a method for analyzing 18 androgens and progestogens in environmental waters reported recoveries between 70–104%. nih.gov For the parent compound ethinylestradiol, recovery rates of 84.6% to 103.52% have been achieved in low-quality water samples using HPLC-UV. semanticscholar.org In rat plasma, analyte recoveries for ethinylestradiol stayed within 95%. nih.gov
Precision
Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samples. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). uliege.beresearchgate.net A high degree of precision indicates that the method is reproducible. Validation guidelines often require the RSD to be less than 15% for most concentration levels, and not more than 20% at the LLOQ. semanticscholar.org For instance, a validated LC-MS method for estrone-3-sulfate in serum achieved a precision (RSD) of less than 15%. uliege.benih.gov An RP-HPLC method for ethinylestradiol reported an RSD of less than 5%, and a method for levonorgestrel (B1675169) and ethinylestradiol in tablets showed coefficients of variation of 1.92% for EE. nih.govresearchgate.net This demonstrates that with careful optimization, high precision can be achieved for the analysis of synthetic estrogens and their related compounds.
Molecular and Cellular Mechanisms of Action of Ethinylestradiol 3 Sulfate
Estrogen Receptor Binding Dynamics and Affinity of Ethinylestradiol-3-sulfate
This compound is a sulfated conjugate of the potent synthetic estrogen, ethinylestradiol. Its pharmacokinetic profile indicates that it undergoes conversion to the active, unconjugated form, ethinylestradiol, to exert its biological effects nih.gov. Therefore, the molecular and cellular mechanisms of action are primarily understood through the study of ethinylestradiol. The binding dynamics of ethinylestradiol to estrogen receptors (ERs) are characterized by high affinity and a distinct profile compared to endogenous estrogens like estradiol (B170435).
Interaction with Estrogen Receptor Alpha (ERα) and Beta (ERβ)
Ethinylestradiol binds to and activates both major isoforms of the estrogen receptor, ERα and ERβ wikipedia.org. However, its affinity for these two receptors is not identical. Research indicates that ethinylestradiol demonstrates a preferential binding to ERα. One study found that ethinylestradiol had an affinity for ERα that was 233% that of estradiol, while its affinity for ERβ was significantly lower, at 38% that of estradiol wikipedia.org. Another study reported that ethinylestradiol possessed 194% and 151% of the affinity of estradiol for ERα and ERβ, respectively wikipedia.org. This differential binding suggests that the physiological effects of ethinylestradiol may be mediated by a distinct pattern of ERα and ERβ activation compared to endogenous estradiol.
Comparative Binding Profiles with Other Estrogens and Conjugates
When compared to the primary endogenous estrogen, 17β-estradiol, ethinylestradiol consistently demonstrates a higher binding affinity for the estrogen receptor, particularly ERα wikipedia.orgnih.govresearchgate.net. In a comprehensive study of 188 natural and xenochemicals, ethinylestradiol was one of the few synthetic estrogens that exhibited a greater affinity for the ER than estradiol itself researchgate.net. This high affinity is a key factor in its high potency nih.gov. In contrast, other estrogens like estetrol (B1671307) (E4) have a lower binding affinity for ERs than estradiol nih.gov. The sulfated conjugate, this compound, is part of a metabolic pathway, and while it circulates, its primary role is as a precursor that is converted to the highly active ethinylestradiol nih.gov.
Table 1: Comparative Estrogen Receptor (ER) Binding Affinity of Ethinylestradiol vs. Estradiol
| Compound | Receptor Subtype | Relative Binding Affinity (Estradiol = 100%) | Source(s) |
|---|---|---|---|
| Ethinylestradiol | ERα | 233% | wikipedia.org |
| ERβ | 38% | wikipedia.org | |
| Ethinylestradiol | ERα | 194% | wikipedia.org |
| ERβ | 151% | wikipedia.org | |
| Ethinylestradiol | ER (General) | >100% | researchgate.net |
Intracellular Signaling Cascades Triggered by this compound
Following its conversion to ethinylestradiol, the compound triggers a cascade of intracellular signaling events by binding to various forms of estrogen receptors. These signaling pathways can be broadly categorized as non-genomic, initiating rapid cellular responses, and genomic, which involve longer-term changes in gene expression.
Non-Genomic Receptor Signaling (e.g., mER, GPER)
Ethinylestradiol is a potent agonist of the G protein-coupled estrogen receptor (GPER), a membrane-associated estrogen receptor that mediates rapid, non-genomic estrogenic effects wikipedia.orgnih.gov. Activation of GPER by estrogens can stimulate cAMP production, calcium mobilization, and the activation of cellular kinases like c-Src nih.gov. This GPER-mediated signaling is distinct from the classical nuclear ER pathways and contributes to the rapid physiological responses observed with estrogen administration nih.gov. These rapid signaling events initiated at the plasma membrane can influence a variety of cellular processes, including proliferation and motility nih.govnih.gov.
Activation of Kinase Pathways (e.g., MAPK, PI3K/Akt)
The binding of estrogens to their receptors, including those at the cell membrane, leads to the rapid activation of key intracellular kinase pathways, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol-3-kinase (PI3K)/Akt pathways nih.govnih.gov. These pathways are crucial for mediating many of the neuroprotective and proliferative effects of estrogens nih.govmolbiolcell.orgplos.org.
Estrogen receptor activation can lead to the formation of a signaling complex that includes the PI3K regulatory subunit, which in turn activates Akt nih.govahajournals.org. Studies have shown that 17β-estradiol can induce a rapid and biphasic phosphorylation (activation) of Akt molbiolcell.org. This activation of the PI3K/Akt pathway is implicated in cell cycle progression and is a critical component of estrogen-mediated cell survival nih.govmolbiolcell.orgplos.org. There is also significant cross-talk between pathways, as evidence suggests that PI3K inhibition can block the activation of the MAPK/ERK pathway, indicating a unified signaling mechanism for rapid estrogen action nih.govahajournals.org.
Regulation of Nitric Oxide Production and Endothelial Function
Ethinylestradiol has complex effects on the vascular endothelium, particularly concerning the production and bioavailability of nitric oxide (NO), a key molecule in regulating vascular tone and health nih.govoup.com. Studies in bovine aortic endothelial cells have shown that long-term treatment with ethinylestradiol increases the bioactivity of NO pnas.orgnih.govpnas.org. Interestingly, this effect was not due to an increase in the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO pnas.org. Instead, ethinylestradiol was found to decrease the production of superoxide (B77818) anions pnas.org. By reducing superoxide levels, ethinylestradiol prevents the degradation of NO, thereby increasing its bioavailability and enhancing its biological activity pnas.orgnih.gov. This antioxidant effect appears to be receptor-mediated nih.gov.
However, other research in human endothelial cells suggests that ethinylestradiol, unlike estradiol, does not increase NO production nih.gov. Furthermore, some studies indicate that ethinylestradiol can enhance eNOS protein and mRNA abundance through increased gene transcription, an effect that is dependent on estrogen receptors oup.com. These differing findings suggest that the effects of ethinylestradiol on endothelial function and NO production may be dependent on the specific cellular context, treatment duration, and experimental model.
Transcriptional Regulation and Gene Expression Modulation
Cross-Talk with Other Nuclear Receptors and Transcription Factors
Beyond the classical ERE-mediated pathway, estrogen receptors can modulate gene expression through "tethering" mechanisms, where the ER does not directly bind to DNA but interacts with other DNA-bound transcription factors. This cross-talk allows for a broader range of genomic responses to estrogens. Two key transcription factors involved in this cross-talk are Activator Protein-1 (AP-1) and Specificity Protein-1 (Sp-1). nih.govnih.gov
The interaction between ER and AP-1 can lead to either activation or repression of gene expression, depending on the cellular context and the specific composition of the AP-1 complex (comprised of Jun and Fos proteins). nih.gov Similarly, ER can interact with Sp-1, which binds to GC-rich regions in the promoters of various genes, to regulate their transcription. nih.gov
Specific studies detailing the cross-talk between this compound and other nuclear receptors or transcription factors like AP-1 and Sp-1 are limited. However, the known ability of its parent compound, ethinylestradiol, to engage in these pathways suggests that any EE-3-S converted to EE within target tissues could indirectly influence these signaling cascades.
Impact on Cell Proliferation and Differentiation in in vitro Models
The influence of estrogens on cell proliferation and differentiation is a cornerstone of their physiological and pathological effects. In vitro models provide a controlled environment to dissect these cellular responses.
Studies investigating the direct effects of this compound on cell proliferation and differentiation are not widely available. Most of the existing research has been conducted using its parent compound, ethinylestradiol. For instance, ethinylestradiol has been shown to elicit a significant increase in the proliferation rate of human breast cancer cell lines, such as MCF-7 and HCC1500. nih.govnih.govresearchgate.net
In the context of differentiation, ethinylestradiol has been observed to affect the proliferation and differentiation of osteoprecursor cells. nih.gov One study found that while EE did not significantly impact the proliferation of MC3T3-E1 osteoprogenitor cells, it did influence their differentiation, as indicated by changes in alkaline phosphatase activity. nih.gov
The following table summarizes findings from in vitro studies on the parent compound, ethinylestradiol, which may provide insights into the potential, albeit likely less potent, effects of this compound.
| Cell Line | Compound | Effect | Key Findings |
| MCF-7 (Breast Cancer) | Ethinylestradiol | Proliferation | Significant increase in cell proliferation rate. |
| HCC1500 (Breast Cancer) | Ethinylestradiol | Proliferation | Significant increase in cell proliferation rate. |
| ZR75-1 (Breast Cancer) | Ethinylestradiol | Proliferation | Significant increase in cell proliferation rate. |
| MC3T3-E1 (Osteoprogenitor) | Ethinylestradiol | Differentiation | Dose-dependent decrease in alkaline phosphatase activity, suggesting an effect on early differentiation. |
Receptor Antagonist Studies to Confirm Specificity of Action
To confirm that the biological effects of a compound are mediated through a specific receptor, receptor antagonist studies are crucial. In these studies, a known antagonist of the receptor is co-administered with the compound of interest. If the antagonist blocks the effects of the compound, it provides strong evidence for receptor-mediated action.
The specificity of this compound's action through estrogen receptors has been confirmed in preclinical studies. nih.gov These studies have utilized estrogen receptor antagonists to demonstrate that the physiological responses to EE-3-S are indeed dependent on ER engagement.
A commonly used and potent estrogen receptor antagonist is ICI 182,780 (also known as fulvestrant). nih.govmedlineplus.govnewdrugapprovals.orgnih.govnih.govcancernetwork.com Fulvestrant is a pure antiestrogen (B12405530) that competitively binds to the estrogen receptor with high affinity, leading to its downregulation and a complete abrogation of estrogen-sensitive gene transcription. nih.govnih.gov It lacks any of the partial agonist effects seen with other antiestrogens like tamoxifen. nih.govnih.gov
While specific in vitro or in vivo studies detailing the use of ICI 182,780 or other antagonists to block the effects of this compound are not extensively detailed in the publicly available literature, review articles and broader studies on the effects of EE-3-S in animal models of hemorrhagic shock explicitly state that its beneficial effects are dependent on estrogen receptor engagement and that this specificity was confirmed by the use of estrogen receptor antagonists. nih.gov For example, the rapid cardiovascular protective effects of EE-3-S were shown to be blocked by an ER antagonist, indicating a receptor-mediated mechanism. nih.gov
The following table provides information on a key estrogen receptor antagonist used to confirm the specificity of estrogenic compounds.
| Antagonist | Mechanism of Action | Common Applications |
| ICI 182,780 (Fulvestrant) | A pure estrogen receptor antagonist that competitively binds to the ER, leading to its downregulation and the inhibition of estrogen-sensitive gene transcription. It has no known estrogen-agonist effects. | Used in the treatment of hormone receptor-positive metastatic breast cancer. In research, it is used to block estrogen receptor-mediated effects to confirm the specificity of action of estrogenic compounds. |
Environmental Dynamics and Degradation Pathways of Ethinylestradiol 3 Sulfate
Occurrence and Distribution in Various Environmental Compartments
Presence in Wastewater and Sewage Treatment Plant Effluents
Wastewater treatment plants (WWTPs) are primary conduits for the entry of estrogenic compounds into the environment. bohrium.comtandfonline.com Ethinylestradiol-3-sulfate is frequently detected in both the influent and effluent of municipal WWTPs. researchgate.net Studies have shown the presence of EE2-3S in WWTPs at substantial concentrations, ranging from non-detectable levels up to 50.10 ng/L. nih.gov
The removal efficiency of EE2 and its conjugates in WWTPs can be variable. While one study noted an average removal efficiency of 83.3% for EE2, this increased to 97.3% when considering the transformation of EE2 from its conjugates, including EE2-3S. nih.gov However, sulfate (B86663) conjugates like EE2-3S are generally more persistent than their glucuronide counterparts during wastewater treatment. tandfonline.comresearchgate.net This is attributed to the lower activity of the arylsulfatase enzyme, which is responsible for cleaving the sulfate group, compared to β-glucuronidase, which acts on glucuronide conjugates. researchgate.netusda.gov As a result, a significant fraction of EE2-3S can pass through treatment processes unreformed and be discharged into receiving water bodies. tandfonline.comsci-hub.se The incomplete removal of these conjugates means that the environmental risk of EE2 could be underestimated if only the free form is monitored. nih.gov
Detection in Surface Waters and Sediments
Following their discharge from WWTPs, estrogen conjugates, including EE2-3S, are detected in various aquatic environments. In a study of the Santa Ana River, 17β-estradiol-3-sulfate was one of the dominant hormone compounds quantified, with concentrations ranging from 0.49 to 9.25 ng/L. usda.gov While this study focused on the natural estrogen conjugate, it highlights the potential for synthetic conjugates like EE2-3S to also be present.
Sulfate conjugates have been found to be more frequently detected in surface waters than glucuronide conjugates due to their greater recalcitrance. usda.gov Once in the aquatic environment, these conjugates can be deconjugated by microbial activity in river water and sediment, releasing the potent parent estrogen. nih.gov Bacteria capable of degrading 17β-estradiol-3-sulfate have been isolated from river sediment and biofilm, indicating that this transformation process is environmentally relevant. nih.gov
Sediments can act as a sink for estrogenic compounds. mst.dk Studies on the sorption of estrogens to sediments have shown that they can accumulate in this environmental compartment. nih.gov While specific data on EE2-3S in sediments is limited, the behavior of its parent compound, EE2, suggests that sorption to sediment is a significant process. mst.dknih.gov
Transport and Sorption in Soil and Aquatic Systems
The movement and binding of this compound in soil and aquatic systems are influenced by its physicochemical properties and interactions with environmental components. The sulfation of ethinylestradiol increases its water solubility compared to the parent compound, which can affect its transport in water bodies. scielo.br
Sorption to soil and sediment particles is a key process governing the fate of estrogens in the environment. nih.gov The organic carbon content of soil and sediment is a major factor influencing sorption, with higher organic content generally leading to increased sorption. mst.dk Studies have shown that the sorption of estrogens like EE2 to soil and sediment can be a slow process, taking several days to reach equilibrium. nih.gov
While specific sorption coefficients for EE2-3S are not widely reported, research on its parent compound, EE2, indicates a significant affinity for soil and sediment. nih.gov It is plausible that the more water-soluble EE2-3S would have a lower sorption tendency than EE2, making it more mobile in aquatic systems. However, once sorbed, it can persist and serve as a long-term source of the active compound upon deconjugation.
Abiotic Degradation Mechanisms
Photolysis and Hydrolysis Pathways
Abiotic degradation processes, such as photolysis and hydrolysis, can contribute to the transformation of estrogenic compounds in the environment. Photolysis, or degradation by sunlight, is an important natural attenuation process for many organic compounds in surface waters. researchgate.net
Studies on the parent compound, EE2, have shown that it can be susceptible to direct photolysis by sunlight, with a photodegradation half-life of 2.0 hours in river water. nih.gov However, information specifically on the photolysis of EE2-3S is scarce. It is possible that the sulfate group could alter the light-absorbing properties of the molecule, thereby affecting its photolytic stability.
Chemical Transformation Processes in Water Matrices
In addition to photolysis and hydrolysis, other chemical transformation processes can occur in water matrices. For instance, EE2 has been shown to react with disinfectants used in water treatment, such as chlorine, leading to the formation of brominated products in the presence of bromide. nih.gov These transformation products can also exhibit estrogenic activity. nih.gov
The presence of other substances in the water, such as dissolved organic matter and nitrate, can influence the degradation of estrogens. researchgate.net These substances can act as photosensitizers, producing reactive oxygen species that can indirectly lead to the degradation of organic compounds. researchgate.net The efficiency of these advanced oxidation processes can be reduced by the presence of organic carbon in real water matrices, which can scavenge the reactive species. mdpi.com While these processes have been primarily studied for the parent compound EE2, it is likely that EE2-3S would also be subject to similar transformations in complex water environments.
Biotic Degradation and Biotransformation in Environmental Systems
The environmental persistence and ultimate fate of this compound (EE2-3S) are predominantly governed by biotic degradation and biotransformation processes. While conjugated estrogens are generally less biologically active than their free forms, they can be converted back to the potent parent compound, 17α-ethinylestradiol (EE2), through microbial activity. researchgate.netmdpi.com This reactivation is a significant concern in aquatic environments, as EE2 is a powerful endocrine-disrupting chemical. researchgate.net Biotransformation occurs primarily in wastewater treatment plants (WWTPs), where microbial communities in activated sludge and biofilms play a crucial role, and also in river sediments. acs.orgnih.gov The primary mechanism of biotransformation is deconjugation, the enzymatic cleavage of the sulfate group, which releases the active EE2. researchgate.netresearchgate.net However, other transformation pathways, such as oxidation, can also occur. researchgate.netnih.gov
Activated sludge in WWTPs represents a critical hotspot for the microbial degradation of estrogen conjugates. acs.orgresearchgate.net These systems contain a high concentration and diversity of microorganisms that can metabolize or co-metabolize compounds like EE2-3S. researchgate.net The efficiency of degradation is linked to operational parameters of the treatment plant, such as the solids retention time (SRT). acs.orgresearchgate.net Studies have shown that a significant portion of sulfated conjugates can remain even after several hours in activated sludge, indicating their relative persistence compared to other estrogen forms. acs.org Biofilms, which are complex communities of microorganisms attached to surfaces in aquatic environments like riverbeds, also contribute to the degradation of sulfated estrogens. nih.gov
Research has identified several bacterial genera capable of degrading estrogens and their conjugates. While studies focusing specifically on EE2-3S are limited, research on the closely related natural compound 17β-estradiol-3-sulfate (E2-3S) provides significant insights. A broad diversity of bacteria that can degrade E2-3S have been isolated from river sediment and WWTP effluent biofilms. nih.gov These findings suggest that the ability to process sulfated estrogens is widespread among environmental bacteria. nih.gov
Genera known to be involved in the degradation of estrogens in activated sludge include Pseudomonas sp., Rhizobium sp., and Acinetobacter sp. researchgate.net A defined mixed culture of Achromobacter xylosoxidans and a Ralstonia species was shown to be effective at degrading the natural estrogen 17β-estradiol (E2) and estrone (B1671321) (E1), though it did not degrade EE2 in the same study. researchgate.netnih.gov Other identified degraders include Nitrosomonas europaea, which can transform estrogens, and various Bacillus species. researchgate.net The enzymatic machinery responsible for this degradation, particularly sulfatases, is key. For instance, bacteria possessing arylsulfatase enzymes are responsible for the cleavage of the sulfate bond. researchgate.netresearchgate.net
| Microorganism/Genus | Role in Estrogen Degradation | Source Environment | Reference |
|---|---|---|---|
| Pseudomonas sp. | Identified in consortia degrading conjugated estrogens. | Activated Sludge | researchgate.net |
| Rhizobium sp. | Identified in consortia degrading conjugated estrogens. | Activated Sludge | researchgate.net |
| Acinetobacter sp. | Identified in consortia degrading conjugated estrogens. | Activated Sludge | researchgate.net |
| Achromobacter xylosoxidans | Degrades natural estrogens (E1, E2). | Activated Sludge | researchgate.netnih.gov |
| Ralstonia sp. | Degrades natural estrogens (E1, E2). | Activated Sludge | researchgate.netnih.gov |
| Diverse Bacterial Isolates | Degradation of 17β-estradiol-3-sulfate (E2-3S). | River Sediment & WWTP Biofilm | nih.gov |
The biodegradation of estrogen conjugates often follows specific kinetic models. The deconjugation of the glucuronide counterpart of EE2-3S, 17α-ethinylestradiol-3-glucuronide (EE2-3G), has been shown to follow first-order reaction kinetics in activated sludge. acs.org For example, the deconjugation rate constant for EE2-3G was determined to be 0.32 h⁻¹. acs.org The degradation of related sulfated estrogens, such as 17β-estradiol-3-sulfate (E2-3S), in agricultural soil has also been described by first-order kinetics, with degradation rates being inversely related to the initial concentration. researchgate.net
The Michaelis-Menten model, which describes enzyme kinetics, can also be applied to the degradation of conjugated estrogens in activated sludge, particularly when considering the role of specific enzymes like sulfatases. researchgate.net This model relates the reaction rate to the substrate concentration, with Vm representing the maximum reaction rate and Km being the Michaelis constant. researchgate.net The kinetics are significantly influenced by environmental conditions and the concentration of microbial biomass, often measured as mixed liquor suspended solids (MLSS) in WWTPs. researchgate.net For instance, the half-life of EE2 in aerobic activated sludge has been reported to range from 1.4 to 11 hours, with faster degradation at higher sludge concentrations. mst.dk
| Compound | Kinetic Model | Rate Constant (k) or Half-life (t₁/₂) | Environmental Matrix | Reference |
|---|---|---|---|---|
| 17α-ethinylestradiol-3-glucuronide (EE2-3G) | First-Order | k = 0.32 h⁻¹ | Activated Sludge | acs.org |
| Estrone-3-glucuronide (E1-3G) | First-Order | k = 0.35 h⁻¹ | Activated Sludge | acs.org |
| 17α-ethinylestradiol (EE2) | - | t₁/₂ = 1.4 - 11 hours | Aerobic Activated Sludge | mst.dk |
| 17β-estradiol-3-sulfate (E2-3S) | First-Order | t₁/₂ = 2.7 - 86.6 hours | River Water (Spiking Exp.) | mdpi.com |
Deconjugation is the principal and most critical step in the biotic transformation of EE2-3S. This process involves the enzymatic hydrolysis of the sulfate ester bond, which regenerates the highly estrogenic parent compound, EE2. researchgate.netresearchgate.netacs.org The reaction is primarily mediated by microbial arylsulfatase enzymes present in wastewater and sediment. researchgate.netresearchgate.netresearchgate.net The activity of these enzymes is substantially higher in activated sludge compared to raw wastewater, making WWTPs the main sites for this transformation. researchgate.net However, deconjugation is not instantaneous, and its efficiency determines the amount of EE2-3S that may pass through treatment systems intact. Studies have shown that sulfated conjugates are more resistant to deconjugation than their glucuronidated counterparts. acs.orgresearchgate.net This persistence means that EE2-3S can be transported further in aquatic systems before potentially being deconjugated in river sediments or other environmental compartments. mdpi.com
The primary and most significant transformation product of EE2-3S deconjugation is 17α-ethinylestradiol (EE2). acs.orgresearchgate.net Once formed, EE2 itself is relatively persistent to further microbial degradation compared to natural estrogens. researchgate.netnih.govmst.dk
Besides deconjugation, another potential transformation pathway for sulfated estrogens is oxidation at the C-17 position of the steroid structure. researchgate.netnih.gov In studies with the related compound 17β-estradiol-3-sulfate (E2-3S), oxidation was observed to form estrone-3-sulfate (E1-3S), sometimes occurring even before deconjugation. nih.govresearchgate.net This suggests that EE2-3S could potentially be oxidized to a corresponding keto-form, although specific metabolites for EE2-3S via this pathway are not as well-documented in the literature. The predominant transformation mechanism appears to be the cleavage of the sulfate group to release EE2. acs.orgresearchgate.net
Microbial Degradation in Activated Sludge and Biofilms
Comparative Environmental Fate of Sulfate and Glucuronide Conjugates
A clear distinction exists in the environmental behavior of sulfate and glucuronide estrogen conjugates. researchgate.netacs.org Numerous studies have consistently shown that sulfated conjugates, including EE2-3S, are significantly more persistent and recalcitrant to microbial degradation in environmental systems compared to glucuronide conjugates like EE2-3G. researchgate.netacs.orgresearchgate.netresearchgate.net
In crude sewage and activated sludge, the deconjugation of glucuronides is strongly favored and occurs much more rapidly. acs.orgresearchgate.net For example, in batch studies with activated sludge, EE2-3G was completely removed within 8 hours at 22°C, whereas between 74% and 94% of sulfated conjugates remained after the same period. acs.org The enzymes responsible for cleaving glucuronide bonds (β-glucuronidases) appear to be more active or widespread in WWTPs than the arylsulfatases that cleave sulfate bonds. researchgate.netresearchgate.net This difference in degradation rates leads to higher environmental persistence for EE2-3S, increasing the likelihood that it will be discharged from WWTPs into receiving waters, where it can undergo slower deconjugation over time. researchgate.net
| Characteristic | Sulfate Conjugate (EE2-3S) | Glucuronide Conjugate (EE2-3G) | Reference |
|---|---|---|---|
| Persistence | More persistent, recalcitrant to degradation. | Less persistent, readily degraded. | researchgate.netacs.orgresearchgate.net |
| Primary Degradation Pathway | Slow enzymatic deconjugation by arylsulfatases. | Rapid enzymatic deconjugation by β-glucuronidases. | researchgate.netresearchgate.net |
| Deconjugation Rate | Significantly slower. | Preferential and much faster. | acs.orgresearchgate.netmst.dk |
| Fate in WWTPs | Higher potential to pass through treatment intact. | Largely deconjugated and transformed within the WWTP. | researchgate.netacs.org |
Influence of Environmental Factors on Degradation Rates (e.g., Temperature, pH, Redox Conditions)
The persistence and transformation of this compound are governed by a combination of biotic and abiotic processes, which are in turn controlled by key environmental parameters.
Temperature:
Temperature plays a crucial role in the biodegradation rates of EE2-3S. Studies have shown a direct correlation between increasing temperature and faster degradation. For instance, in dairy wastewater, the half-life for the biodegradation of a similar compound, 17α-estradiol-3-sulfate, varied significantly with temperature, ranging from 1.70 to 415 days under aerobic conditions and 22.5 to 724 days under anaerobic conditions as the temperature decreased from 45°C to 15°C. nih.gov This indicates that in warmer climates or seasons, the persistence of EE2-3S is likely to be lower due to enhanced microbial activity. Conversely, in colder environments, the compound will degrade much more slowly, potentially leading to its accumulation. Research on the thermal degradation of the parent compound, ethinylestradiol (EE2), shows it is stable up to 71°C, with the main decomposition occurring between 187–324°C, highlighting the compound's general thermal stability in the absence of microbial activity. mdpi.com
pH:
Redox Conditions:
Redox conditions—whether the environment is aerobic (oxygen-rich) or anaerobic (oxygen-poor)—are a primary determinant of the degradation pathways and rates for steroid sulfates.
Aerobic Conditions: In the presence of oxygen, biodegradation is generally more rapid. For 17α-estradiol-3-sulfate, aerobic degradation rates were significantly faster than anaerobic rates under the same temperature conditions. nih.gov The primary aerobic degradation mechanism for this related compound involves oxidation at the C17 position of the steroid ring. nih.gov In aerobic activated sludge, the parent compound EE2 has a half-life that can range from less than a day to around 50 days. europa.eu
Anaerobic Conditions: Under anaerobic conditions, the degradation of EE2-3S is considerably slower, suggesting the potential for accumulation in anoxic environments like sediment or some wastewater treatment stages. nih.gov The primary initial degradation step under anaerobic conditions for the related 17α-estradiol-3-sulfate is deconjugation—the breaking of the sulfate ester bond to release the free steroid. nih.gov Studies on the parent compound EE2 have shown it to be highly persistent under methanogenic, sulfate-reducing, iron-reducing, and nitrate-reducing conditions, with minimal degradation observed over long periods. psu.edu This highlights the recalcitrant nature of the core ethinylestradiol structure once the sulfate group is removed in anoxic settings.
The following tables summarize the findings on how these environmental factors affect degradation.
Table 1: Influence of Redox Conditions and Temperature on the Half-Life of 17α-Estradiol-3-sulfate (a related compound) in Dairy Wastewater
| Redox Condition | Temperature (°C) | Half-Life Range (days) |
|---|---|---|
| Aerobic | 15 - 45 | 1.70 - 415 |
| Anaerobic | 15 - 45 | 22.5 - 724 |
Data sourced from a study on 17α-estradiol-3-sulfate, which provides insight into the likely behavior of EE2-3S. nih.gov
Table 2: Summary of Environmental Factor Effects on Degradation
| Factor | Condition | Effect on Degradation of EE2-3S & its Metabolites | Reference |
|---|---|---|---|
| Temperature | Higher Temperature | Increases rate of biodegradation. | nih.gov |
| Lower Temperature | Decreases rate of biodegradation, leading to higher persistence. | nih.gov | |
| pH | Acidic (pH 2-4) | Optimal for Fenton-based advanced oxidation processes of EE2. | mdpi.compreprints.org |
| Near-Neutral (pH 6.0) | Optimal for removal of EE2 by Fe-Mn binary oxides. | rsc.orgrsc.org | |
| Redox | Aerobic | Faster biodegradation compared to anaerobic conditions. | nih.gov |
| Anaerobic | Slower biodegradation, potential for accumulation. Primary pathway is deconjugation. | nih.gov | |
| Anaerobic | The resulting EE2 metabolite is highly persistent. | psu.edu |
Computational and Theoretical Studies on Ethinylestradiol 3 Sulfate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aps.org It is particularly effective for determining the optimized geometry and predicting the vibrational frequencies of molecules like Ethinylestradiol-3-sulfate.
Optimized Geometry: The first step in most theoretical studies is to find the molecule's most stable three-dimensional structure, known as the optimized geometry, which corresponds to the lowest energy state on the potential energy surface. derpharmachemica.com For this compound, this would be achieved using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). derpharmachemica.comahievran.edu.tr The calculation minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles until a stable conformation is reached. Confirmation that this structure is a true minimum is typically achieved by performing a vibrational frequency analysis and ensuring there are no imaginary frequencies. The resulting data provides the precise spatial arrangement of all atoms in the molecule.
Interactive Data Table: Parameters Determined by DFT Geometry Optimization
| Parameter | Description | Significance for this compound |
|---|---|---|
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Determines the precise distances for C-C, C-O, O-S, S=O, C-H, and O-H bonds. |
| Bond Angles | The angle formed between three connected atoms. | Defines the geometry around each atom, such as the tetrahedral arrangement of the steroid core carbons. |
| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Describes the conformation and puckering of the steroid rings and the orientation of the sulfate (B86663) and ethinyl groups. |
Vibrational Spectra: Once the geometry is optimized, the same DFT level of theory can be used to calculate the molecule's vibrational frequencies. researchgate.net These theoretical frequencies correspond to the energy required for specific molecular vibrations, such as the stretching or bending of bonds. The calculated results can be used to predict the molecule's Infrared (IR) and Raman spectra. ahievran.edu.trresearchgate.net Theoretical frequencies are often systematically higher than experimental values and are therefore corrected using a scaling factor, typically around 0.96 for the B3LYP functional, to improve agreement with experimental data. derpharmachemica.com For this compound, these calculations would identify the characteristic vibrational modes associated with its distinct functional groups.
Interactive Data Table: Predicted Vibrational Modes for this compound
| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| 17-OH Group | O-H Stretching | ~3500 |
| 17-Ethinyl Group | C≡C Stretching | ~2100 |
| ≡C-H Stretching | ~3300 | |
| Aromatic Ring | C=C Stretching | ~1500-1600 |
| C-H Stretching | ~3000-3100 | |
| Sulfate Group (O-SO₃) | S=O Asymmetric Stretching | ~1215-1300 |
| S=O Symmetric Stretching | ~1030-1080 | |
| S-O Stretching | ~750-850 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards charged reactants. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. uni-muenchen.de Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. uni-muenchen.de
For this compound, an MEP map would reveal specific regions of interest for molecular interactions. The oxygen atoms of the sulfate group at the C3 position and the hydroxyl group at the C17 position would be characterized by intense negative potential. These sites represent the most likely points for forming hydrogen bonds or interacting with electrophiles. The hydrogen atom of the 17-hydroxyl group would exhibit a region of positive potential, making it a potential hydrogen bond donor. The aromatic A-ring and the rest of the hydrophobic steroid skeleton would display intermediate potential values.
Interactive Data Table: Predicted MEP Regions on this compound
| Molecular Region | Predicted Potential | Color on MEP Map | Predicted Reactivity |
|---|---|---|---|
| Sulfate Group Oxygens | Strongly Negative | Red | Site for electrophilic attack; Hydrogen bond acceptor |
| 17-Hydroxyl Oxygen | Negative | Red/Yellow | Site for electrophilic attack; Hydrogen bond acceptor |
| 17-Hydroxyl Hydrogen | Positive | Blue | Hydrogen bond donor |
| Ethinyl Group | Slightly Negative | Yellow/Green | Weakly nucleophilic |
| Steroid Skeleton | Near-Neutral | Green | Hydrophobic/Van der Waals interactions |
HOMO-LUMO Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for explaining chemical reactivity. pitt.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pitt.eduiwaponline.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the innermost empty orbital, acts as an electron acceptor (electrophile). researchgate.net
Interactive Data Table: Concepts of HOMO-LUMO Analysis
| Concept | Definition | Significance for this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; the orbital from which an electron is most easily removed. | Indicates the primary site for electron donation (nucleophilic character), likely the phenolic A-ring. |
| LUMO | Lowest Unoccupied Molecular Orbital; the orbital to which an electron is most easily added. | Indicates the primary site for electron acceptance (electrophilic character). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (E_LUMO - E_HOMO). | A larger gap suggests higher stability and lower reactivity. A smaller gap suggests higher reactivity. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions
While quantum calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. biorxiv.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory of positions and velocities. acs.org These simulations are essential for understanding conformational flexibility and non-covalent binding interactions in a solution or a biological environment. biorxiv.orgresearchgate.net
For this compound, MD simulations, typically performed in a simulated box of water molecules, would reveal its conformational landscape. researchgate.net This includes the flexibility of the steroid rings, the rotation of the ethinyl group, and the conformational dynamics of the sulfate group at the C3 position. These simulations can quantify the formation and lifespan of hydrogen bonds between the sulfate and hydroxyl groups of EE-3-S and the surrounding water molecules, providing a molecular basis for its solubility and hydration properties. researchgate.net Furthermore, MD simulations are used to study how the ligand adapts its shape upon entering a protein binding pocket and to assess the stability of the resulting protein-ligand complex over time. researchgate.netuni-saarland.de
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. frontiersin.orgjapsonline.com The method involves sampling a vast number of possible orientations and conformations of the ligand within the protein's binding site and scoring them based on binding energy. japsonline.com The resulting top-ranked pose represents the most likely binding mode of the ligand. frontiersin.org
This compound is known to act on estrogen receptors (ERs). nih.gov Molecular docking studies are critical for predicting how it interacts with the ligand-binding domain (LBD) of ERs, such as ERα (PDB ID: 3ERT). jmbfs.orgjocms.org The binding of estrogens to ERα is well-characterized and relies on a specific pharmacophore: a phenolic hydroxyl group that acts as a hydrogen bond donor and acceptor, and a rigid hydrophobic core that fits snugly into the binding pocket.
In docking simulations of this compound, the molecule would be positioned within the ERα LBD. The bulky and negatively charged sulfate group at the C3 position would likely form key electrostatic and hydrogen bond interactions with polar or positively charged amino acid residues, such as Arginine (Arg394) and Glutamic acid (Glu353), which are known to be critical for binding the natural ligand, estradiol (B170435). japsonline.com The 17α-hydroxyl group would form another hydrogen bond with a residue like Histidine (His524). The steroid backbone itself would establish extensive van der Waals and hydrophobic contacts with nonpolar residues lining the pocket. These simulations can provide a detailed, atom-level hypothesis of the binding mechanism, which is essential for understanding its biological activity.
Interactive Data Table: Predicted Interactions of this compound with Estrogen Receptor α (ERα)
| Ligand Moiety | Type of Interaction | Potential Interacting ERα Residues |
|---|---|---|
| 3-Sulfate Group | Hydrogen Bonding, Electrostatic | Glu353, Arg394 |
| 17-Hydroxyl Group | Hydrogen Bonding | His524 |
| Aromatic A-Ring | π-π Stacking, Hydrophobic | Phe404 |
| Steroid Core (B, C, D rings) | Hydrophobic, Van der Waals | Leu346, Leu384, Met421, Ile424, Leu525 |
Enzyme-Substrate Interactions for Biotransformation (e.g., SULTs, Sulfatases)
The biotransformation of ethinylestradiol is significantly influenced by its interactions with sulfotransferases (SULTs) and steroid sulfatases. Computational and theoretical studies, including molecular docking and kinetic analyses, have provided detailed insights into these enzyme-substrate dynamics.
Sulfation is a primary metabolic pathway for ethinylestradiol, catalyzed by several SULT isoforms. oup.com Among these, SULT1E1 and SULT1A1 are of particular interest. Studies using cDNA-expressed human cytosolic sulfotransferases have identified SULT1E1 as the low K_m_ isoform primarily responsible for the 3-O-sulfation of ethinylestradiol at clinically relevant concentrations (<10 nM). nih.gov The affinity of various SULT isoforms for ethinylestradiol varies, indicating overlapping but distinct substrate specificities. oup.comnih.gov For instance, the K_m_ for ethinylestradiol sulfation by SULT1E1 is 6.7 nM, significantly lower than that of other isoforms like SULT1A1. nih.govnih.gov
| Enzyme | K_m for Ethinylestradiol (nM) |
| SULT1E1 | 6.7 |
| SULT1A3 | 18.9 |
| SULT1A1 | 700 |
| SULT2A1 | ≥ 230 |
Data sourced from Schrag et al., 2004. nih.gov This interactive table summarizes the Michaelis-Menten constants (K_m_) indicating the substrate affinity of different sulfotransferase isoforms for ethinylestradiol.
Computational docking studies have elucidated the complex interaction between ethinylestradiol (EE2) and SULT1A1. nih.govresearchgate.net These studies reveal a dual role for EE2 as both a potent inhibitor and a substrate of SULT1A1, depending on its concentration and the presence of the sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govresearchgate.net At low nanomolar concentrations, EE2 acts as a powerful inhibitor of SULT1A1 activity towards other substrates. nih.govresearchgate.net Docking models suggest that when PAPS is bound to the enzyme first, EE2 binds in a non-productive, inhibitory orientation. nih.govresearchgate.net However, at higher concentrations, EE2 can bind in a catalytically competent orientation, allowing for its own sulfation. nih.govresearchgate.net This is reflected in the significant difference between its inhibition constant (K_i_) and its binding affinity (K_d_) in the presence and absence of the PAPS analogue, PAP. nih.govresearchgate.net
| Parameter | Value | Condition |
| K_i for SULT1A1 Inhibition | 10 nM | Inhibition of p-nitrophenol/β-naphthol sulfation |
| K_m_ for EE2 Sulfation | 700 nM | By SULT1A1 |
| K_d_ of EE2 for SULT1A1 | 0.5 ± 0.15 µM | In the absence of PAP |
| K_d_ of EE2 for SULT1A1-PAP complex | 4.3 ± 1.7 nM | In the presence of PAP |
Data sourced from Re-Ez et al., 2012. nih.govresearchgate.net This interactive table presents key kinetic and binding parameters illustrating the dual role of Ethinylestradiol (EE2) as an inhibitor and substrate for the SULT1A1 enzyme.
The reverse reaction, the hydrolysis of this compound back to the active ethinylestradiol, is catalyzed by steroid sulfatase (also known as arylsulfatase C). This enzymatic conversion allows this compound to act as a circulating reservoir for the parent compound. wikipedia.org In vivo studies have shown that between 14% and 21% of this compound is converted back to ethinylestradiol. wikipedia.org The efficiency of this conversion is influenced by the synthetic 17α-ethynyl group, which affects the molecule's recognition and processing by the enzyme compared to natural estrogen sulfates.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used extensively in drug discovery and toxicology to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.netddg-pharmfac.net These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. scispace.com For this compound, QSAR models provide a theoretical framework for understanding its biological interactions and predicting its environmental behavior.
Correlation of Molecular Descriptors with Biological Activity
The biological activity of ethinylestradiol and its metabolites is intrinsically linked to their structural and electronic properties, which can be quantified by molecular descriptors. QSAR studies for estrogens focus on identifying the key structural features required for binding to estrogen receptors (ERα and ERβ). acs.org Advanced cheminformatics tools have been used to develop QSAR models that can predict the ER binding activity for large and diverse sets of chemicals, including synthetic estrogens. frontiersin.org
These models utilize various molecular descriptors, such as topological, electronic, and steric parameters, to define the structural requirements for receptor affinity. For this compound, key computed descriptors provide a basis for such modeling.
| Computed Descriptor | Value/Property | Source |
| Molecular Formula | C₂₀H₂₄O₅S | PubChem |
| Molecular Weight | 376.5 g/mol | PubChem |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 92.2 Ų | PubChem |
Data sourced from PubChem CID 68575. nih.gov This interactive table lists key computed molecular descriptors for this compound, which are used in QSAR models to predict its biological activity and properties.
Furthermore, computational studies employing electronic theory can identify the most reactive sites within a molecule, predicting its metabolic fate. afit.edu By calculating frontier molecular orbital densities, such as the highest occupied molecular orbital (HOMO), researchers can predict which parts of the ethinylestradiol molecule are most susceptible to electrophilic attack during biotransformation, offering mechanistic insights that complement experimental findings. afit.edu
Prediction of Environmental Fate Parameters
The widespread use of pharmaceuticals has led to their emergence as environmental contaminants, making the prediction of their environmental fate a critical area of research. nih.govresearchgate.net Due to a general lack of comprehensive experimental ecotoxicological data, QSAR modeling has become an essential tool for the environmental risk assessment of pharmaceuticals like ethinylestradiol. nih.govecetoc.org Regulatory bodies increasingly recommend the use of in silico methods like QSAR to fill these data gaps. nih.gov
QSAR models are developed to predict key environmental fate parameters based on a compound's molecular structure. These parameters include:
Ecotoxicity: Predicting toxic endpoints such as the half-maximal effective concentration (EC₅₀) or lethal concentration (LC₅₀) in various aquatic organisms. nih.govresearchgate.net
Biodegradability: Estimating the likelihood and rate at which a chemical will be broken down by microorganisms in the environment. ecetoc.org
Bioconcentration Factor (BCF): Assessing the potential for a chemical to accumulate in living organisms. researchgate.netresearchgate.net
Soil Sorption Coefficient (K_oc_): Predicting how strongly a chemical will bind to soil and sediment, which affects its mobility in the environment. ecetoc.orgresearchgate.net
For ethinylestradiol, which is known to be present in the aquatic environment and can induce developmental effects in wildlife at very low concentrations, predicting its environmental persistence and the toxicity of its transformation byproducts is a high priority. afit.edu QSAR models provide a rapid and cost-effective means to screen and prioritize such compounds for further experimental investigation, aiding in the management of their potential ecological risks. researchgate.netecetoc.org
Future Research Trajectories and Unaddressed Scholarly Questions
Elucidation of Novel Biotransformation Pathways and Enzymes for Ethinylestradiol-3-sulfate
While the primary metabolic pathways of ethinylestradiol (EE), the parent compound of EE-3-S, are well-documented, a deeper understanding of the biotransformation of its sulfated conjugate is needed. First-pass metabolism of EE involves the formation of this compound in the gut wall. fda.gov This is followed by hydroxylation, primarily by cytochrome P450 3A4 (CYP3A4), but also by other isoforms like CYP2C9. wikipedia.orgnih.gov The resulting hydroxylated metabolites undergo further conjugation, including methylation and glucuronidation. drugbank.comfda.gov
Future research should focus on identifying novel enzymes and pathways involved in the metabolism of EE-3-S itself. While sulfotransferases (SULTs) like SULT1E1 and SULT1A3 are known to mediate the sulfation of EE nih.gov, and steroid sulfatase can hydrolyze EE-3-S back to EE , the complete enzymatic machinery governing the fate of this sulfated conjugate is not fully elucidated. Investigating the potential for alternative metabolic routes, beyond simple hydrolysis, is crucial. This includes exploring the roles of other phase I and phase II enzymes in modifying the EE-3-S molecule directly. Understanding these pathways is essential for a comprehensive view of its pharmacokinetics and potential for bioactivation or detoxification.
Table 1: Key Enzymes in Ethinylestradiol Metabolism
| Enzyme Family | Specific Enzyme(s) | Role in EE Metabolism | Citation |
|---|---|---|---|
| Cytochrome P450 | CYP3A4, CYP2C9, CYP1A1, CYP1A2, CYP2B1 | Hydroxylation of the parent compound | wikipedia.orgpharmgkb.org |
| Sulfotransferases | SULT1E1, SULT1A1, SULT1A3 | Sulfation of EE and its metabolites | drugbank.comnih.govpharmgkb.org |
| UDP-Glucuronosyltransferases | UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7 | Glucuronidation of EE and its metabolites | drugbank.compharmgkb.org |
Advanced Mechanistic Studies on Non-Genomic Actions and Rapid Signaling
Emerging evidence suggests that EE-3-S is not merely an inactive metabolite but possesses biological activity, particularly through non-genomic signaling pathways. researchgate.netnih.gov Traditional estrogenic actions are mediated by nuclear receptors (ERα and ERβ) that act as ligand-activated transcription factors, a process known as genomic signaling. inchem.orgphysiology.orgnih.gov However, rapid, non-genomic effects, occurring within minutes, are initiated at the plasma membrane. nih.govinchem.orgnih.gov
Studies have shown that EE-3-S can rapidly activate signaling cascades, such as the endothelial nitric oxide synthase (eNOS) pathway, independent of nuclear receptor translocation. nih.govnih.gov This suggests the involvement of membrane-associated estrogen receptors (mERs), like G protein-coupled estrogen receptor (GPER). tandfonline.comgenome.jp Future research must delve deeper into the specific mERs that EE-3-S interacts with and the downstream signaling pathways it modulates. Advanced mechanistic studies are needed to differentiate the non-genomic actions of EE-3-S from those of its parent compound, EE, and to understand the physiological relevance of these rapid signaling events in various tissues. For instance, in a swine model of traumatic brain injury and hemorrhagic shock, the rapid effects of EE-3-S on cardiovascular homeostasis point towards direct activation of estrogen receptors rather than genomic signaling. nih.gov
Development of Innovative Analytical Tools for Ultra-Trace Detection in Complex Matrices
The detection of EE-3-S and other estrogen conjugates in complex environmental and biological matrices presents a significant analytical challenge. researchgate.netnih.govncsu.edu Current methods often involve laborious sample preparation and may lack the sensitivity required for ultra-trace analysis. mst.dkacs.org While techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used nih.gov, there is a need for more innovative and efficient analytical tools.
Future research should focus on developing methods that can directly measure sulfated estrogens without the need for deconjugation, which is often a source of variability and error. mst.dkresearchgate.net This could involve the development of novel derivatization agents that enhance the mass spectrometric signal of the intact conjugate. rsc.org Additionally, advancements in solid-phase extraction (SPE) and other sample pre-concentration techniques are needed to improve recovery and reduce matrix effects, particularly in complex samples like wastewater and biological fluids. nih.govncsu.edu The goal is to achieve lower limits of detection, in the picogram per liter range, to accurately assess environmental exposure and biological concentrations. rsc.org
Table 2: Current and Future Directions in Analytical Detection of this compound
| Analytical Aspect | Current Methods | Future Directions | Citation |
|---|---|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Enzymatic deconjugation | Advanced SPE materials, Automated sample preparation, Direct analysis without deconjugation | nih.govmst.dkresearchgate.net |
| Detection Technique | LC-MS/MS, GC-MS | High-resolution mass spectrometry, Novel derivatization strategies, Immunoassays with improved sensitivity | nih.govmst.dkrsc.org |
| Sensitivity | Nanogram per liter (ng/L) range | Picogram per liter (pg/L) range | rsc.orgmdpi.com |
Comprehensive Investigations into Environmental Transformation Products and Their Research Relevance
The environmental fate of EE-3-S is a growing area of concern. While EE-3-S itself is considered biologically inactive in terms of classical estrogenic effects, it can be deconjugated back to the highly potent EE by microbial activity in wastewater treatment plants and aquatic environments. researchgate.netresearchgate.netwisdomlib.orgacs.org This transformation significantly increases the estrogenic load in receiving waters. researchgate.net
Future research must extend beyond simple deconjugation to investigate the full spectrum of environmental transformation products of EE-3-S. This includes identifying metabolites formed through biotic and abiotic processes, such as nitration, which has been observed for the parent compound EE. acs.org It is also crucial to assess the biological activity and potential toxicity of these transformation products. afit.edu Understanding the environmental persistence and fate of these novel compounds is essential for a comprehensive risk assessment of EE-3-S in the environment. mdpi.com
Refined Computational Models for Predicting Biological Activity and Environmental Fate
Computational modeling offers a powerful tool for predicting the biological activity and environmental fate of compounds like EE-3-S. By leveraging quantitative structure-activity relationship (QSAR) models and other in silico approaches, researchers can screen for potential biological targets and predict metabolic pathways.
Future efforts in this area should focus on developing more refined computational models that are specifically tailored to sulfated steroid hormones. These models should incorporate data on receptor binding affinities, enzyme kinetics, and physicochemical properties to provide more accurate predictions. For instance, modeling the interaction of EE-3-S with various nuclear and membrane receptors could help to elucidate its non-genomic signaling mechanisms. Similarly, predictive models for environmental degradation pathways could aid in identifying potential transformation products and assessing their persistence and ecotoxicity.
Exploration of this compound in Emerging Areas of Biomedical and Environmental Research
The potential applications and implications of EE-3-S extend beyond its role as a metabolite of a contraceptive drug. Recent studies have highlighted its potential therapeutic effects in preclinical models of trauma and hemorrhagic shock, where it has been shown to improve survival and cardiovascular function. researchgate.netnih.govnih.govnih.govdntb.gov.ua These protective effects appear to be mediated through rapid, non-genomic actions. nih.govnih.gov
Future biomedical research should explore these non-hormonal effects of EE-3-S in more detail, focusing on its mechanistic roles in specific cellular processes in animal models. This could include investigating its impact on inflammation, apoptosis, and mitochondrial function in the context of various disease states. researchgate.netnih.gov From an environmental perspective, research could investigate the broader ecological impacts of EE-3-S and its transformation products, moving beyond direct estrogenic effects to consider other potential mechanisms of toxicity in aquatic organisms.
Conclusion
Synthesis of Key Academic Findings on Ethinylestradiol-3-sulfate
This compound (EE-3-S) is a principal metabolite of the synthetic estrogen, ethinylestradiol (EE). wikipedia.org Formed through the sulfation of the parent compound at the 3-position, this modification significantly increases its polarity and water solubility compared to ethinylestradiol. Historically, the understanding of EE-3-S has evolved from being considered a simple excretory product to an active component in hormone regulation. Initial research in the mid-20th century identified it as a major circulating metabolite, with studies in baboons revealing that sulfated forms of ethinylestradiol were present at approximately twice the concentration of the free hormone.
Subsequent research has elucidated the enzymatic pathways governing its formation and metabolism. The sulfotransferase enzyme, particularly estrogen sulfotransferase (SULT1E1), is responsible for the conjugation of ethinylestradiol to form EE-3-S. Conversely, the enzyme steroid sulfatase (arylsulfatase C) can hydrolyze the sulfate (B86663) group, converting EE-3-S back into its active parent form, ethinylestradiol. nih.gov This bidirectional metabolism establishes EE-3-S as a potential circulating reservoir for ethinylestradiol, although the conversion rate back to the active form is relatively low compared to endogenous estrogen sulfates. wikipedia.org Studies have indicated that between 14% and 21% of EE-3-S may be converted back to ethinylestradiol in the body. wikipedia.org
While traditionally viewed as an inactive metabolite, emerging research suggests that this compound may possess independent biological activity. Studies have shown that it can bind to estrogen receptors, with a reported binding affinity of 1.52 × 10⁻⁸ molar concentration, indicating a capacity for receptor engagement. This interaction with estrogen receptors may mediate some of its observed biological effects, challenging the long-held assumption that sulfated conjugates are devoid of direct hormonal activity. nih.gov
Reiteration of this compound's Significance in Fundamental Chemical and Biological Research
The study of this compound holds considerable importance for fundamental research in several key areas:
Understanding Xenobiotic Metabolism: As a metabolite of a widely used synthetic estrogen, EE-3-S serves as a critical model compound for investigating the pathways of drug metabolism, particularly the processes of sulfation and desulfation. Research into its formation and clearance provides valuable insights into the enzymatic activities of sulfotransferases and sulfatases, which are crucial for the detoxification and regulation of numerous endogenous and exogenous compounds. nih.gov
Prodrug and Drug Reservoir Concepts: The potential for EE-3-S to be converted back to the more active ethinylestradiol highlights its role as a prodrug. wikipedia.org This characteristic is significant for understanding the long-acting effects of certain steroid hormones and for the design of novel drug delivery systems that utilize metabolic conversion to control the release and activity of therapeutic agents. google.com The concept of a circulating reservoir of a less active compound that can be reactivated in target tissues is a key principle in endocrinology and pharmacology. wikipedia.org
Estrogen Receptor Interactions: The finding that EE-3-S can bind to estrogen receptors opens new avenues for research into the structure-activity relationships of steroid hormones. The presence of the sulfate group at the 3-position alters the molecule's properties, and studying how this affects receptor binding and subsequent signaling pathways can provide a deeper understanding of estrogen receptor function and the molecular basis of estrogenic activity. pharmgkb.org
Cardiovascular Research: Recent preclinical studies in animal models have suggested that this compound may have protective effects on the cardiovascular system, particularly in the context of hemorrhagic shock. researchgate.netnih.gov These findings suggest that the compound may have biological activities beyond its role in hormonal regulation and could be a subject of interest for developing new therapeutic strategies for trauma and cardiovascular emergencies. nih.gov
Concluding Remarks on the Compound's Research Potential and Scholarly Importance
This compound, once relegated to the status of an inactive byproduct, has emerged as a compound of significant scholarly interest. Its intricate role in the metabolism of a globally utilized synthetic estrogen, coupled with its potential for direct biological activity, underscores its importance in chemical and biological research.
Future research is warranted to fully elucidate the independent biological functions of EE-3-S and its mechanisms of action. A more comprehensive understanding of its interaction with estrogen receptors and other potential cellular targets is needed. Further investigation into its cardiovascular effects could pave the way for novel therapeutic applications.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Ethinylestradiol-3-sulfate in environmental and biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Solid-phase extraction (SPE) is typically used for sample preparation to isolate the compound from complex matrices like wastewater or plasma. Validation should include recovery tests (80–120%) and limits of detection (LOD) below 1 ng/L for environmental samples .
- Key Considerations : Matrix effects (e.g., ion suppression in biological fluids) must be assessed using internal standards such as deuterated analogs. USP guidelines recommend impurity profiling via gradient elution to separate structurally similar sulfated steroids .
Q. How does this compound persist in aquatic environments, and what factors influence its degradation?
- Methodological Answer : Persistence is influenced by pH, temperature, and microbial activity. Hydrolysis rates increase in alkaline conditions (pH >8), while photodegradation is minimal due to low UV absorbance. Microbial degradation studies require anaerobic batch reactors with sediment inocula to simulate natural conditions .
- Key Data : Half-life ranges from 7–30 days in freshwater systems, with sulfate ester hydrolysis being the primary degradation pathway .
Q. What are the primary metabolic pathways of this compound in mammalian systems?
- Methodological Answer : In vivo studies using radiolabeled compounds (e.g., ³H-Ethinylestradiol-3-sulfate) reveal hepatic sulfatase-mediated cleavage to ethinylestradiol, followed by cytochrome P450 (CYP3A4) oxidation. Bile-duct cannulation in rodent models is critical for tracking enterohepatic recirculation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported endocrine-disrupting effects of this compound across different model organisms?
- Methodological Answer : Discrepancies often arise from species-specific estrogen receptor (ER) binding affinities. Use comparative transcriptomics to identify conserved vs. divergent ER-responsive genes. Dose-response studies should standardize exposure durations and include both aquatic (e.g., zebrafish) and mammalian (e.g., ovariectomized rat) models .
- Data Analysis : Apply Hill equation modeling to EC₅₀ values and assess statistical power using ANOVA with post-hoc tests to account for inter-study variability .
Q. What experimental designs are optimal for assessing synergistic effects of this compound with co-occurring contaminants (e.g., triclosan)?
- Methodological Answer : Use factorial design experiments with concentration gradients of both compounds. Endpoints should include vitellogenin induction in fish and ERα/ERβ activation in vitro. Mixture toxicity indices (e.g., Concentration Addition Model) quantify interactions .
- Challenges : Control for confounding variables like pH shifts from triclosan degradation. Include solvent controls (e.g., DMSO) to validate assay specificity .
Q. How can researchers improve the reproducibility of this compound pharmacokinetic studies?
- Methodological Answer : Standardize protocols for sample collection timing (e.g., serial blood draws at 0, 1, 3, 6, 12, 24h post-dose) and storage conditions (−80°C to prevent sulfate ester hydrolysis). Population pharmacokinetic (PopPK) modeling accounts for inter-individual variability in clearance rates .
- Validation : Cross-validate LC-MS/MS results with immunoassays to rule out matrix interference .
Ethical and Methodological Compliance
Q. What ethical guidelines apply to studies involving this compound in human subjects?
- Methodological Answer : Pseudonymized data must adhere to GDPR/IRB protocols. Store electronic records on encrypted servers with access logs. The "key" for re-identification should be held independently by a data custodian, not the research team .
- Reporting : Include detailed risk-benefit analyses in participant consent forms, emphasizing potential endocrine disruption risks .
Data Interpretation and Reporting
Q. How should researchers address gaps in the literature on this compound’s environmental toxicity thresholds?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify understudied endpoints (e.g., chronic low-dose effects). Prioritize species sensitivity distributions (SSDs) to derive predicted no-effect concentrations (PNECs) .
Q. What statistical approaches are recommended for meta-analyses of conflicting Ecotoxicology data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
